p-MPPI hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
p-MPPI Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides an in-depth overview of the mechanism of action of p-MPPI, detailing its molecular interactions, downstream signaling effects, and its pharmacological profile. The information presented is supported by quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.
Core Mechanism of Action
This compound exerts its pharmacological effects through competitive and selective antagonism of the 5-HT1A receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is found in high densities in various regions of the central nervous system, including the hippocampus, septum, amygdala, and the dorsal raphe nucleus. The 5-HT1A receptors are located both presynaptically on serotonergic neurons, where they function as autoreceptors, and postsynaptically on non-serotonergic neurons.
Antagonism of Presynaptic 5-HT1A Autoreceptors
Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors play a crucial role in the negative feedback regulation of the serotonergic system. Activation of these autoreceptors by serotonin (5-HT) inhibits the firing of serotonergic neurons, thereby reducing the synthesis and release of 5-HT.
p-MPPI acts as a potent antagonist at these autoreceptors. By blocking the inhibitory effect of endogenous 5-HT, p-MPPI disinhibits the serotonergic neurons, leading to an increase in their firing rate and consequently enhancing the release of serotonin in projection areas.[1] This action is particularly evident in the awake state when serotonergic neurons are tonically active.
Antagonism of Postsynaptic 5-HT1A Receptors
Postsynaptic 5-HT1A receptors are located on non-serotonergic neurons in various brain regions and are coupled to inhibitory G-proteins (Gi/o). Their activation by 5-HT typically leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. p-MPPI competitively blocks these postsynaptic receptors, thereby preventing the inhibitory effects of 5-HT. This action can modulate the activity of various neurotransmitter systems, including glutamatergic and GABAergic pathways, contributing to the overall pharmacological effects of the compound.
Signaling Pathways
The 5-HT1A receptor is coupled to the Gi/o family of G-proteins. As an antagonist, p-MPPI blocks the downstream signaling cascades that are initiated by agonist binding to this receptor.
Inhibition of Adenylyl Cyclase
Upon agonist binding, the Gi alpha subunit of the G-protein inhibits the activity of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking the 5-HT1A receptor, p-MPPI prevents this agonist-induced inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.
Modulation of Ion Channels
The Gβγ subunit of the G-protein, which dissociates from the Gα subunit upon receptor activation, can directly modulate the activity of ion channels. Specifically, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx. p-MPPI, by preventing the activation of the 5-HT1A receptor, blocks these Gβγ-mediated effects on ion channel activity.
References
p-MPPI Hydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-MPPI hydrochloride (4-(2'-methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its application in preclinical research. The document details its use in studying the 5-HT1A receptor system and its potential therapeutic implications for anxiety and depressive disorders. Included are comprehensive data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in the fields of neuroscience and pharmacology.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous neuropsychiatric disorders. This compound has emerged as a valuable research tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor. Its high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, make it an ideal compound for in vivo and in vitro studies.[1] This guide serves as a comprehensive resource for understanding and utilizing this compound in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 220643-77-6 | [2] |
| Molecular Formula | C25H28ClIN4O2 | [2] |
| Molecular Weight | 578.87 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | DMSO: 27.5 mg/mL (47.51 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Mechanism of Action
This compound acts as a selective antagonist at 5-HT1A receptors. It exhibits high affinity for these receptors and displays no intrinsic agonist activity.[1] Its primary mechanism involves blocking the binding of serotonin and other 5-HT1A agonists to both presynaptic autoreceptors and postsynaptic heteroreceptors.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Antagonism of this receptor by p-MPPI prevents the downstream signaling cascade that normally leads to neuronal hyperpolarization and reduced neuronal firing. The signaling pathway is depicted below.
Preclinical Research Applications
This compound is extensively used in preclinical research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
In Vitro Binding Affinity
Radioligand binding assays are employed to determine the affinity of p-MPPI for the 5-HT1A receptor.
| Ligand | Preparation | Ki (nM) | pKd | Reference |
| [125I]p-MPPI | Rat hippocampal homogenates | 2.6 | 8.59 | [3] |
| [125I]p-MPPI | Human 5-HT1A receptor | - | 8.4 |
In Vivo Electrophysiology
Single-unit electrophysiological recordings in the dorsal raphe nucleus (DRN), an area rich in 5-HT1A autoreceptors, are used to assess the in vivo antagonist properties of p-MPPI. Systemic administration of p-MPPI has been shown to dose-dependently increase the firing rate of serotonergic neurons in the DRN of awake cats.[4] In anesthetized rats, p-MPPI pretreatment causes a significant rightward shift in the dose-response curve for the 5-HT1A agonist 8-OH-DPAT, indicating its antagonist activity.[5]
| Animal Model | Administration | Dose | Effect | Reference |
| Awake Cats | Systemic | Dose-dependent | Increased firing rate of DRN neurons | [4] |
| Anesthetized Rats | i.v. | 0.02-0.03 µmol/kg | Rightward shift in 8-OH-DPAT dose-response curve | [5] |
Behavioral Pharmacology: Anxiety Models
The anxiolytic-like effects of p-MPPI have been demonstrated in the murine elevated plus-maze (EPM) test.
| Animal Model | Administration | Dose (mg/kg) | Effect on Open Arm Exploration | Reference |
| Male Mice | i.p. | 0.5 - 4.5 | Significant and dose-related increase | [6] |
| Male Mice | i.p. | 13.5 | Loss of anxiolytic effect, increased grooming and immobility | [6] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of p-MPPI is described in the Journal of Medicinal Chemistry, 1994, 37(10), 1406-7. The general workflow is outlined below.
Protocol:
-
Alkylation: React 4-(2'-methoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., acetonitrile) to yield the phthalimido-protected intermediate.
-
Hydrazinolysis: Treat the intermediate with hydrazine hydrate in ethanol to remove the phthalimido protecting group, yielding the primary amine.
-
Acylation: Acylate the resulting amine with p-iodobenzoyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the p-MPPI free base.
-
Salt Formation: Dissolve the p-MPPI free base in ethanol and treat with a solution of hydrogen chloride in ethanol to precipitate this compound.
-
Purification: Recrystallize the product from a suitable solvent system to obtain the final purified compound.
In Vivo Electrophysiology: Single-Unit Recording in the Dorsal Raphe Nucleus
Objective: To assess the antagonist activity of p-MPPI at 5-HT1A autoreceptors.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
This compound solution
-
8-OH-DPAT solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull overlying the dorsal raphe nucleus.
-
Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.
-
Record a stable baseline firing rate for at least 5 minutes.
-
Administer this compound intravenously at the desired dose.
-
Continue recording the neuronal firing rate to observe any changes from baseline.
-
To confirm antagonist activity, subsequently administer the 5-HT1A agonist 8-OH-DPAT and observe for a blunted or absent inhibitory response on neuronal firing.
Behavioral Testing: Elevated Plus-Maze
Objective: To evaluate the anxiolytic-like effects of p-MPPI.
Materials:
-
Male Swiss Webster mice
-
Elevated plus-maze apparatus
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituate the mice to the testing room for at least 1 hour prior to the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the footage with tracking software.
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Conclusion
This compound is a well-characterized and selective 5-HT1A receptor antagonist that serves as an indispensable tool in neuropharmacological research. Its utility in both in vitro and in vivo experimental paradigms allows for a comprehensive investigation of the 5-HT1A receptor system. The data and protocols presented in this guide are intended to facilitate further research into the role of 5-HT1A receptors in health and disease, and to support the development of novel therapeutic strategies targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the 5-HT1A Receptor Selectivity of p-MPPI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor selectivity of the antagonist, p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride). This document consolidates available quantitative data, details experimental methodologies, and visualizes key concepts to serve as a critical resource for researchers in pharmacology and drug development.
Introduction to this compound
p-MPPI is a potent and selective antagonist of the 5-HT1A serotonin receptor.[1] Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the 5-HT1A receptor. Understanding its selectivity profile is paramount for interpreting experimental results and predicting potential off-target effects.
Binding Affinity Profile of this compound
The selectivity of this compound is determined by its binding affinity (Ki) for the 5-HT1A receptor compared to other neurotransmitter receptors. A higher Ki value indicates lower affinity. The following tables summarize the available binding data for p-MPPI and the well-characterized 5-HT1A antagonist, WAY-100635, for comparative purposes.
Table 1: Binding Affinity of p-MPPI at Serotonin (5-HT) Receptors
| Receptor Subtype | p-MPPI Ki (nM) | Reference |
| 5-HT1A | 0.2 - 2.6 | [2] |
| 5-HT1B | > 1000 | |
| 5-HT1D | > 1000 | |
| 5-HT2A | > 1000 | |
| 5-HT2C | > 1000 | |
| 5-HT3 | > 10000 | |
| 5-HT5A | > 1000 | |
| 5-HT6 | > 1000 | |
| 5-HT7 | > 1000 |
Table 2: Comparative Binding Affinity of WAY-100635 at Serotonin (5-HT) Receptors
| Receptor Subtype | WAY-100635 Ki (nM) | Reference |
| 5-HT1A | 0.39 | [3] |
| 5-HT1B | >10000 | |
| 5-HT1D | 3160 | |
| 5-HT2A | 260 | |
| 5-HT2C | 180 | |
| 5-HT7 | >1000 |
Table 3: Off-Target Binding Affinity of this compound
| Receptor Family | Receptor Subtype | p-MPPI Ki (nM) | Reference |
| Dopamine | D1 | > 1000 | |
| D2 | > 1000 | ||
| D3 | > 1000 | ||
| D4 | > 1000 | ||
| Adrenergic | α1 | > 1000 | |
| α2 | > 1000 | ||
| β | > 1000 | ||
| Muscarinic | M1 | > 1000 | |
| M2 | > 1000 | ||
| M3 | > 1000 | ||
| M4 | > 1000 | ||
| M5 | > 1000 |
Note: Specific Ki values for p-MPPI at these off-target receptors are not widely published, reflecting its high selectivity for the 5-HT1A receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of 5-HT1A receptor ligands like p-MPPI.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1A receptor by p-MPPI.
Materials:
-
Radioligand: [³H]-WAY-100635 or [¹²⁵I]p-MPPI.
-
Membrane Preparation: Homogenates from rat hippocampus or cells expressing recombinant human 5-HT1A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity ligand.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter.
Protocol:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of p-MPPI. For total binding, p-MPPI is replaced with assay buffer. For non-specific binding, a high concentration of a competing non-labeled ligand is added.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist nature of a compound.
Objective: To determine if p-MPPI acts as an antagonist by measuring its ability to block agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Agonist: 5-HT or a selective 5-HT1A agonist like 8-OH-DPAT.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter.
Protocol:
-
Membrane Preparation: Prepared as in the radioligand binding assay.
-
Pre-incubation: Membranes are pre-incubated with p-MPPI or vehicle for a defined period.
-
Assay Initiation: The reaction is initiated by adding the agonist and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by adding ice-cold buffer and rapidly filtering the contents through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The ability of p-MPPI to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified to determine its antagonist properties.
Visualizations of Key Pathways and Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Caption: Radioligand binding assay workflow.
Conclusion
This compound is a highly selective antagonist for the 5-HT1A receptor, demonstrating significantly greater affinity for this receptor subtype over other serotonin receptors and major neurotransmitter receptor families. This high selectivity, substantiated by in vitro binding assays, makes p-MPPI an invaluable pharmacological tool for elucidating the specific roles of the 5-HT1A receptor in health and disease. Researchers utilizing p-MPPI should have a high degree of confidence that the observed effects are mediated primarily through the 5-HT1A receptor, provided that appropriate experimental controls and concentrations are used.
References
An In-Depth Technical Guide to the Synthesis of p-MPPI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-MPPI hydrochloride, a potent and selective 5-HT1A receptor antagonist. The document details the synthetic pathway, experimental protocols for key reactions, and the relevant biological context of p-MPPI's mechanism of action. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
p-MPPI, with the full chemical name 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine, is a valuable tool in neuroscience research for its high affinity and selectivity for the serotonin 1A (5-HT1A) receptor. As an antagonist, it blocks the receptor, preventing the binding of the endogenous ligand serotonin. This action modulates serotonergic neurotransmission, making p-MPPI a subject of interest in the study of anxiety, depression, and other neurological disorders.[1] The hydrochloride salt of p-MPPI is often used to improve its solubility and stability for experimental use.
The synthesis of this compound involves a multi-step process, beginning with the formation of key precursors, followed by a final coupling reaction and salt formation. This guide will elaborate on a commonly employed synthetic route.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into three main stages:
-
Synthesis of the piperazine intermediate: Preparation of 1-(2-methoxyphenyl)piperazine.
-
Synthesis of the aminopyridine intermediate: Preparation of 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine.
-
Final acylation and salt formation: Coupling of the aminopyridine intermediate with p-iodobenzoyl chloride, followed by conversion to the hydrochloride salt.
The overall synthetic workflow is depicted below.
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps.
Synthesis of 1-(2-Methoxyphenyl)piperazine
This intermediate can be synthesized via several methods. A common approach is the palladium-catalyzed Buchwald-Hartwig amination.
Protocol:
-
To a solution of 1-bromo-2-methoxybenzene (1 equivalent) and piperazine (1.2 equivalents) in toluene, add a palladium catalyst such as Pd2(dba)3 (0.01 equivalents) and a phosphine ligand like BINAP (0.015 equivalents).
-
Add a base, for example, sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyphenyl)piperazine.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 1-Bromo-2-methoxybenzene | 1 eq | Starting material |
| Piperazine | 1.2 eq | Starting material |
| Toluene | - | Solvent |
| Pd2(dba)3 | 0.01 eq | Catalyst |
| BINAP | 0.015 eq | Ligand |
| Sodium tert-butoxide | 1.4 eq | Base |
| Ethyl acetate | - | Extraction solvent |
| Water, Brine | - | Washing agents |
| Sodium sulfate | - | Drying agent |
Table 1: Reagents for the synthesis of 1-(2-methoxyphenyl)piperazine.
Synthesis of 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine
This step involves the alkylation of 1-(2-methoxyphenyl)piperazine.
Protocol:
-
Dissolve 1-(2-methoxyphenyl)piperazine (1 equivalent) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Add 2-chloro-N-(pyridin-2-yl)ethan-1-amine (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 60-80 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 1-(2-Methoxyphenyl)piperazine | 1 eq | Starting material |
| 2-Chloro-N-(pyridin-2-yl)ethan-1-amine | 1.1 eq | Alkylating agent |
| Acetonitrile or DMF | - | Solvent |
| Potassium carbonate | 2-3 eq | Base |
Table 2: Reagents for the synthesis of the aminopyridine intermediate.
Synthesis of p-MPPI and its Hydrochloride Salt
The final steps involve the acylation of the secondary amine followed by salt formation.
Protocol for p-Iodobenzoyl Chloride Synthesis:
-
To p-iodobenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude p-iodobenzoyl chloride, which can be used in the next step without further purification.
Protocol for p-MPPI Synthesis:
-
Dissolve 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base, for example, triethylamine or pyridine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-iodobenzoyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude p-MPPI by column chromatography or recrystallization.
Protocol for this compound Salt Formation:
-
Dissolve the purified p-MPPI in a minimal amount of a suitable solvent like anhydrous ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 1-[2'-[N-(2"-pyridinyl)amino]ethyl]-4-(2'-methoxyphenyl)piperazine | 1 eq | Starting material |
| p-Iodobenzoyl chloride | 1.1 eq | Acylating agent |
| Dichloromethane or THF | - | Solvent |
| Triethylamine or Pyridine | 1.5 eq | Base |
| Hydrochloric acid (ethanolic solution) | - | For salt formation |
Table 3: Reagents for the synthesis of this compound.
Biological Context: 5-HT1A Receptor Signaling
p-MPPI exerts its effects by antagonizing the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
References
An In-depth Technical Guide to p-MPPI Hydrochloride: A Selective 5-HT1A Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-MPPI hydrochloride, a potent and selective antagonist of the 5-HT1A receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Chemical Properties
This compound, with the IUPAC name 4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide hydrochloride, is a synthetic compound that has been instrumental in the study of the serotonergic system. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide hydrochloride | [1] |
| Synonyms | p-MPPI, 4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide hydrochloride | [1] |
| CAS Number | 220643-77-6 | [1] |
| Chemical Formula | C25H28ClIN4O2 | [1] |
| Molecular Weight | 578.87 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 17.86 mg/mL (≥ 30.85 mM) | Ultrasonic assistance may be required. | |
| 27.5 mg/mL (47.51 mM) | Sonication is recommended. | [1] | |
| Water | 3.33 mg/mL (5.75 mM) | Requires sonication, warming, and heating to 60°C. | |
| In Vivo Formulation | 1 mg/mL (1.73 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended. | [1] |
Synthesis
A general workflow for the synthesis is depicted below.
Pharmacological Profile
This compound is a highly selective and potent antagonist of the 5-HT1A serotonin receptor. It exhibits high affinity for this receptor subtype with minimal cross-reactivity at other serotonin receptors or other neurotransmitter receptors.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-hydroxytryptamine). This antagonism prevents the activation of downstream signaling pathways typically initiated by 5-HT1A receptor agonism.
Binding Affinity
The binding affinity of p-MPPI for the 5-HT1A receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor | Species | Ki (nM) | Radioligand | Reference |
| 5-HT1A | Rat | 2.6 | [³H]8-OH-DPAT | |
| 5-HT1A | Human | Data not available |
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Antagonism of this receptor by this compound blocks the canonical signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
References
p-MPPI Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine hydrochloride), a selective antagonist of the serotonin 1A (5-HT1A) receptor. Since its initial synthesis, p-MPPI has become a valuable tool in neuroscience research for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the domains of anxiety and depression. This document details the discovery and development of p-MPPI, its pharmacological profile, the signaling pathways it modulates, and detailed protocols for key in vitro and in vivo experimental assays. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction: The Advent of a Selective 5-HT1A Antagonist
The development of selective ligands for neurotransmitter receptors has been pivotal in advancing our understanding of brain function and pathology. The 5-HT1A receptor, a member of the G-protein coupled receptor superfamily, is densely expressed in brain regions implicated in mood and anxiety disorders, such as the hippocampus, septum, amygdala, and raphe nuclei.[1] The discovery of p-MPPI in the mid-1990s provided researchers with a potent and selective antagonist to probe the function of these receptors.[2] Unlike earlier compounds which often possessed partial agonist activity or lacked selectivity, p-MPPI demonstrated a "silent" antagonist profile, meaning it binds to the receptor without eliciting a response, thereby effectively blocking the action of endogenous serotonin.[3][4] This characteristic has made it an invaluable research tool for dissecting the precise contributions of 5-HT1A receptor signaling in various preclinical models.
Pharmacological Profile
The defining feature of p-MPPI is its high affinity and selectivity for the 5-HT1A receptor. This has been established through extensive in vitro radioligand binding assays.
Receptor Binding Affinity
The binding affinity of p-MPPI for the 5-HT1A receptor and its selectivity over other receptor subtypes are summarized in the table below. The inhibition constant (Ki) and dissociation constant (Kd) are measures of the concentration of the ligand required to occupy 50% of the receptors. A lower value indicates a higher binding affinity.
| Receptor Subtype | Ligand/Assay Condition | Ki (nM) | Kd (nM) | pKi/pKd | Species | Reference |
| 5-HT1A | Displacement of [125I]8-OH-PIPAT | 2.6 | 8.59 | Rat | [5] | |
| 5-HT1A | Displacement of [125I]-labeled agonist | 0.2 | 9.7 | Rat | [6] | |
| 5-HT1A | [125I]p-MPPI binding | 0.36 | Rat | [6] | ||
| 5-HT1A | 7 | Rat | [7] |
In Vivo Pharmacology
In vivo studies have consistently demonstrated the functional antagonism of 5-HT1A receptors by p-MPPI. These studies have been crucial in establishing its pharmacological profile and its potential as a tool to study anxiety and depression.
| Animal Model | Dosing (mg/kg, i.p.) | Key Findings | Reference |
| Murine Elevated Plus-Maze | 0.5 - 4.5 | Produced a significant and dose-related anxiolytic profile. | [4][8] |
| Murine Elevated Plus-Maze | 13.5 | Anxiolytic effects were lost; increased grooming and immobility observed. | [8] |
| Rat Sleep-Waking Cycle | 5 and 10 | Reduced the effect of 8-OH-DPAT on locomotion and antagonized 5-HT syndrome behaviors. | [3] |
| Rat Dorsal Raphe Nucleus Firing | 0.02-0.03 µmol/kg (i.v.) | Caused a significant rightward shift in the dose-response curve for the 5-HT1A agonist 8-OH-DPAT. | [9] |
| Mice and Rats | 0.4 - 1.0 | Reduced ethanol-induced hypothermia and sleep time in a dose-dependent manner. | [10] |
Mechanism of Action and Signaling Pathways
p-MPPI exerts its effects by competitively blocking the binding of serotonin to the 5-HT1A receptor. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. By antagonizing the 5-HT1A receptor, p-MPPI prevents these downstream signaling events.
Figure 1: 5-HT1A Receptor Signaling Pathway and the Antagonistic Action of p-MPPI.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical characterization of this compound.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of p-MPPI for the 5-HT1A receptor.
Objective: To determine the Ki of p-MPPI for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist)
-
Membrane Preparation: Rat hippocampal membranes or cells expressing recombinant 5-HT1A receptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of p-MPPI (for competition binding).
-
50 µL of [³H]8-OH-DPAT (at a concentration close to its Kd, typically 1-2 nM).
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the p-MPPI concentration. Determine the IC50 value (the concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the In Vitro Radioligand Binding Assay.
In Vivo Elevated Plus-Maze Test
This protocol describes the use of the elevated plus-maze (EPM) to assess the anxiolytic-like effects of p-MPPI in mice.[8]
Objective: To evaluate the effect of p-MPPI on anxiety-like behavior in mice.
Apparatus:
-
An elevated plus-maze consisting of two open arms and two closed arms (with high walls) of equal dimensions, elevated from the floor.
-
A video camera mounted above the maze to record the animal's behavior.
-
Automated tracking software for data analysis.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO) or the vehicle alone via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Procedure:
-
Place a mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using the overhead video camera.
-
-
Data Analysis: Use the tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.
In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing
This protocol describes the in vivo single-unit recording of serotonergic neurons in the dorsal raphe nucleus (DRN) to assess the antagonist properties of p-MPPI.[9]
Objective: To determine the effect of p-MPPI on the firing rate of DRN neurons and its ability to antagonize the effects of a 5-HT1A agonist.
Procedure:
-
Animal Preparation: Anesthetize a rat with a suitable anesthetic (e.g., chloral hydrate). Place the animal in a stereotaxic frame.
-
Electrode Placement: Drill a small hole in the skull above the DRN. Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.
-
Baseline Recording: Record the baseline firing rate of the neuron for several minutes.
-
Drug Administration:
-
Antagonist Protocol: Administer p-MPPI intravenously (i.v.) and record the change in firing rate.
-
Agonist Challenge: Administer a 5-HT1A agonist such as 8-OH-DPAT (i.v.) to inhibit the firing of the neuron. Once a stable inhibition is achieved, administer p-MPPI (i.v.) to determine if it can reverse the agonist-induced inhibition.
-
-
Data Analysis: Analyze the firing rate (spikes per second) before and after drug administration. In the agonist challenge experiment, a reversal of the agonist-induced suppression of firing by p-MPPI confirms its antagonist activity at the 5-HT1A autoreceptors in the DRN.
Discovery and Development Timeline
This compound emerged from the efforts to develop more selective and potent antagonists for the 5-HT1A receptor.
-
1994: The synthesis and initial evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as a new iodinated 5-HT1A ligand are first reported.[2]
-
1996: Further in vivo characterization of p-MPPI and its fluorinated analog, p-MPPF, demonstrates their competitive antagonism at both pre- and postsynaptic 5-HT1A receptors in rats.[11]
-
1997: The anxiolytic-like profile of p-MPPI is characterized in the murine elevated plus-maze, showing a significant and dose-related effect at lower doses.[8]
-
1998: A study in freely moving cats demonstrates that p-MPPI acts as an effective 5-HT1A autoreceptor antagonist, increasing the firing rate of dorsal raphe nucleus neurons.[12]
-
2001-Present: p-MPPI continues to be used as a standard selective 5-HT1A antagonist in preclinical research to investigate the role of this receptor in various physiological and behavioral processes, including sleep, anxiety, and the effects of other drugs.[3]
To date, there is no evidence in the public domain to suggest that this compound has been evaluated in human clinical trials. It has primarily remained a valuable tool for preclinical research.
Conclusion
This compound has proven to be a cornerstone in the pharmacological toolkit for studying the 5-HT1A receptor. Its high affinity, selectivity, and silent antagonist profile have allowed for a more precise dissection of the role of 5-HT1A receptors in the central nervous system. The data and protocols presented in this guide underscore its utility in preclinical research and provide a foundation for scientists and researchers working in the field of neuropsychopharmacology. While it has not progressed to clinical development, the knowledge gained from studies utilizing p-MPPI has undoubtedly informed the development of other therapeutics targeting the serotonergic system.
References
- 1. Development of 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (p-MPPI) as 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
p-MPPI Hydrochloride: A Technical Guide for Researchers
An In-depth Whitepaper on the Utility of p-MPPI Hydrochloride as a Selective 5-HT1A Receptor Antagonist in Research and Drug Development
Abstract
This compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its ability to cross the blood-brain barrier and its high affinity for the 5-HT1A receptor have established it as an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its application in studying the serotonergic system. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a research tool.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression.[1] The development of selective ligands for the 5-HT1A receptor is therefore of significant interest for both basic research and therapeutic development. p-MPPI has emerged as a key research compound due to its high affinity and selectivity for the 5-HT1A receptor, acting as a silent antagonist with no intrinsic agonist activity.[2][3] This allows for the precise investigation of the physiological and behavioral roles of 5-HT1A receptors.
Pharmacological Profile
This compound exhibits high affinity for the 5-HT1A receptor with a notable selectivity over other serotonin receptor subtypes, as well as dopaminergic and adrenergic receptors. This selectivity is crucial for its utility in dissecting the specific functions of the 5-HT1A receptor.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of p-MPPI at the human 5-HT1A receptor and a panel of other receptors, demonstrating its selectivity profile.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 0.2 - 2.6 | [4][5] |
| 5-HT1B | >1000 | |
| 5-HT2A | >1000 | |
| Dopamine D2 | >1000 | |
| α1-adrenergic | ~100 | [6] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
Key Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate use of this compound in research. This section provides step-by-step protocols for common in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This protocol describes the determination of the binding affinity of p-MPPI for the 5-HT1A receptor using a competition binding assay with the radiolabeled agonist [3H]8-OH-DPAT.
Objective: To determine the inhibitory constant (Ki) of p-MPPI at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
[3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
This compound.
-
WAY-100635 (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM WAY-100635 (for non-specific binding).
-
50 µL of varying concentrations of p-MPPI (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]8-OH-DPAT at a final concentration of ~1 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of p-MPPI by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of p-MPPI that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional antagonist activity of p-MPPI by quantifying its ability to block agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to the 5-HT1A receptor.[7]
Objective: To determine the functional potency of p-MPPI as a 5-HT1A receptor antagonist.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
8-OH-DPAT (as the agonist).
-
This compound.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Other materials as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing 30 µM GDP.
-
50 µL of varying concentrations of p-MPPI.
-
50 µL of 8-OH-DPAT at a concentration that elicits a submaximal response (e.g., its EC80). For basal binding, add buffer instead.
-
50 µL of membrane preparation (20-40 µg protein).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [35S]GTPγS to a final concentration of 0.1 nM to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described previously.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of p-MPPI to inhibit the agonist-stimulated [35S]GTPγS binding. Plot the percentage of inhibition against the concentration of p-MPPI to determine the IC50 value.
In Vivo Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[8] This protocol outlines the use of p-MPPI to investigate its anxiolytic potential.
Objective: To evaluate the anxiolytic-like effects of p-MPPI in mice.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Male mice (e.g., Swiss Webster).
-
This compound.
-
Vehicle (e.g., saline with 1% Tween 80).
-
Video tracking software.
Procedure:
-
Animal Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer p-MPPI (e.g., 0.5, 1.5, 4.5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.[9]
-
Testing: Place the mouse in the center of the EPM, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.
-
Data Recording: Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental logic behind the use of p-MPPI is crucial for its effective application.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][10] This initiates a cascade of downstream effects, including the modulation of ion channels and protein kinases.
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Characterizing a Novel 5-HT1A Antagonist
The following diagram illustrates a typical workflow for the preclinical characterization of a novel 5-HT1A receptor antagonist like p-MPPI.
Caption: Preclinical workflow for a 5-HT1A antagonist.
Applications in Research
This compound has been instrumental in a variety of research applications, including:
-
Elucidating the role of 5-HT1A autoreceptors: By blocking presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, p-MPPI increases the firing rate of serotonergic neurons, providing insights into the tonic inhibitory control of these neurons.[11]
-
Investigating anxiety and depression models: The anxiolytic-like effects of p-MPPI in animal models like the elevated plus-maze support the hypothesis that 5-HT1A receptor antagonists may have therapeutic potential in anxiety disorders.[9]
-
Probing the serotonergic system in vivo: The radiolabeled analog, [18F]p-MPPF, is used as a positron emission tomography (PET) tracer to visualize and quantify 5-HT1A receptors in the living brain, aiding in the study of neuropsychiatric disorders.
Conclusion
This compound is a highly selective and potent 5-HT1A receptor antagonist that serves as an essential research tool for neuroscientists and pharmacologists. Its well-characterized pharmacological profile, coupled with established experimental protocols, allows for the precise investigation of the 5-HT1A receptor's role in health and disease. This technical guide provides a foundational resource for researchers aiming to incorporate p-MPPI into their studies of the serotonergic system.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (p-MPPI) as 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into p-MPPI Hydrochloride and its Standing Amongst 5-HT1A Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety, has been a focal point for therapeutic development. Antagonists of this receptor, in particular, have shown promise in treating a range of neuropsychiatric disorders. This technical guide provides a comprehensive analysis of p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl-piperazine), a selective 5-HT1A receptor antagonist. Through a detailed comparison with other notable 5-HT1A antagonists—WAY-100635, NAN-190, and spiperone—this paper aims to equip researchers and drug development professionals with the critical data and methodologies necessary for informed decision-making in their scientific endeavors. We will explore binding affinities, selectivity profiles, functional antagonism, and the underlying experimental protocols that form the basis of our understanding of these compounds.
Introduction to 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[1] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, amygdala, and cortex. Presynaptic 5-HT1A autoreceptors regulate the firing of serotonergic neurons, while postsynaptic receptors modulate neuronal excitability. Antagonism of these receptors can lead to an increase in serotonergic neurotransmission and has been investigated for its potential therapeutic effects in depression and anxiety.[2][3]
This compound has emerged as a high-affinity and selective antagonist for the 5-HT1A receptor.[4] Its characterization, alongside established antagonists like the highly selective WAY-100635, the mixed agonist/antagonist NAN-190, and the less selective spiperone, provides a valuable framework for understanding the nuances of 5-HT1A receptor pharmacology.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and other key 5-HT1A antagonists, offering a clear comparison of their binding affinities and selectivity.
Table 1: Binding Affinity (Ki, nM) of 5-HT1A Antagonists at Various Receptors
| Compound | 5-HT1A | D2 | α1-adrenergic | 5-HT2A |
| p-MPPI | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| WAY-100635 | 0.39[5] | 940 (D2L)[5] | 25.1 (pKi=6.6)[5] | >1000[6] |
| NAN-190 | 8.75 (apparent KD)[7] | Data not explicitly found in searches | High Affinity[8] | 6.34 (apparent KD)[7] |
| Spiperone | High Affinity[9] | High Affinity[9] | Data not explicitly found in searches | High Affinity[9] |
Note: Ki values are indicative of the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (pA2 / KB, nM) of 5-HT1A Antagonists
| Compound | Parameter | Value | Agonist | Assay |
| p-MPPI | Data not explicitly found in searches | Data not explicitly found in searches | 8-OH-DPAT | In vivo microdialysis[3] |
| WAY-100635 | pA2 | 9.71[5][10] | 5-Carboxamidotryptamine | Isolated guinea-pig ileum[10] |
| pA2 | 7.95[11] | 8-OH-DPAT, Buspirone | In vivo microdialysis[11] | |
| NAN-190 | KB | 1.9[12] | 5-Carboxamidotryptamine | Adenylyl cyclase inhibition[12] |
| IC50 (antagonism) | 29[8] | 8-OH-DPAT | Phosphoinositide turnover[8] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The KB is the equilibrium dissociation constant for an antagonist, determined from functional assays.
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for the design of future experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells)[13]
-
Test compounds (p-MPPI, WAY-100635, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4)[13]
-
Non-specific binding determinator (e.g., 10 µM metergoline)[13]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.[13]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potential 5-HT1A receptor antagonist: p-MPPI | Scilit [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 8. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 14. giffordbioscience.com [giffordbioscience.com]
p-MPPI Hydrochloride: A Technical Guide on In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] It has demonstrated potential as a research tool and therapeutic agent due to its notable antidepressant and anxiolytic-like effects observed in preclinical studies. This document provides a comprehensive overview of the reported in vivo effects of this compound, detailing experimental protocols and summarizing key quantitative data. It also elucidates the known signaling pathways associated with 5-HT1A receptor antagonism. While significant behavioral data exists, it is important to note a lack of publicly available, specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound.
Core Mechanism of Action: 5-HT1A Receptor Antagonism
This compound exerts its effects by selectively binding to and blocking 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by the endogenous ligand serotonin, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By antagonizing this receptor, p-MPPI prevents the downstream effects of serotonin at 5-HT1A receptors, which is believed to underlie its observed pharmacological effects.
Signaling Pathway of 5-HT1A Receptor Antagonism by p-MPPI
In Vivo Pharmacological Effects
In vivo studies have primarily focused on the behavioral effects of this compound in rodent and feline models. These studies highlight its potential as an anxiolytic and its ability to modulate sleep and serotonergic neuronal activity.
Anxiolytic-Like Effects
p-MPPI has demonstrated anxiolytic-like properties in the murine elevated plus-maze, a standard behavioral assay for anxiety.
Table 1: Anxiolytic-Like Effects of p-MPPI in the Elevated Plus-Maze
| Animal Model | Doses (mg/kg, i.p.) | Key Findings |
| Male Mice | 0.5 - 4.5 | Dose-related increase in open arm exploration (conventional measure) and risk assessment behaviors (ethological measure), indicative of an anxiolytic effect.[2] |
| Male Mice | 13.5 | Loss of anxiolytic effects; increased grooming and immobility observed.[2] |
Effects on Sleep-Waking Cycle
p-MPPI has been shown to antagonize the effects of the 5-HT1A receptor agonist 8-OH-DPAT on the sleep-waking cycle in rats.
Table 2: Effects of p-MPPI on 8-OH-DPAT-Induced Changes in Sleep
| Animal Model | p-MPPI Dose (mg/kg, i.p.) | 8-OH-DPAT Dose (mg/kg, s.c.) | Key Findings |
| Freely moving rats | 5 | 0.375 | Pre-treatment with p-MPPI reduced the increase in waking and the reduction in REM sleep caused by 8-OH-DPAT.[3] |
| Freely moving rats | 5 and 10 | 0.375 | Reduced the effect of 8-OH-DPAT on locomotion and antagonized hindlimb abduction and flat body posture.[3] |
Effects on Serotonergic Neuronal Activity
Studies in freely moving cats have demonstrated that p-MPPI can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, consistent with its role as a 5-HT1A autoreceptor antagonist.
Table 3: Effects of p-MPPI on Dorsal Raphe Neuron Firing Rate
| Animal Model | Administration | Key Findings |
| Freely moving cats | Systemic | Dose-dependent increase in the firing rate of serotonergic neurons during wakefulness.[4] |
| Freely moving cats | Systemic | Blocked the inhibitory effect of 8-OH-DPAT on serotonergic neuronal activity.[4] |
Attenuation of Ethanol-Induced Effects
p-MPPI has been found to reduce some of the acute effects of ethanol in mice and rats, suggesting an involvement of 5-HT1A receptors in ethanol's mechanism of action.
Table 4: Effects of p-MPPI on Acute Ethanol-Induced Behaviors
| Animal Model | p-MPPI Doses (mg/kg) | Key Findings |
| C3H/He mice | 0.4, 0.7, and 1.0 | Dose-dependently reduced ethanol-induced hypothermia and sleep time. Attenuated the ethanol-induced decrease in the acoustic startle reflex.[5] |
| Wistar rats | 0.4 | Reduced ethanol-induced sleep and hypothermia.[5] |
Experimental Protocols
Murine Elevated Plus-Maze for Anxiolytic Activity
This protocol is a generalized representation based on standard elevated plus-maze procedures and the specific study cited.
Antagonism of 8-OH-DPAT Effects on Sleep-Waking Cycle
This protocol outlines the methodology used to assess p-MPPI's ability to block the effects of a 5-HT1A agonist on sleep patterns.
Pharmacokinetics and Toxicology: Data Gaps
A thorough review of publicly available scientific literature reveals a significant lack of specific data on the pharmacokinetics (ADME) and toxicology of this compound. While its ability to cross the blood-brain barrier is mentioned, crucial parameters such as its oral bioavailability, plasma half-life, metabolic pathways (e.g., involvement of cytochrome P450 enzymes), and excretion routes have not been detailed in the reviewed publications.
Conclusion
This compound is a potent and selective 5-HT1A receptor antagonist with well-documented anxiolytic-like effects and the ability to modulate serotonergic neurotransmission and sleep architecture in preclinical models. The in vivo data summarized in this guide provide a strong foundation for its use as a research tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. However, the progression of this compound towards any potential clinical application is significantly hampered by the current lack of available pharmacokinetic and toxicology data. Future research efforts should prioritize the characterization of its ADME and safety profiles to fully assess its therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of p-MPPI Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-MPPI hydrochloride (4-(2'-Methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive overview of the preclinical data available for this compound, summarizing its binding affinity, functional activity in vitro, and efficacy in various in vivo models. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visually represented. The data presented herein support the characterization of p-MPPI as a valuable research tool for elucidating the role of the 5-HT1A receptor in physiological and pathological processes and as a potential lead compound for the development of novel therapeutics.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is implicated in the modulation of mood, anxiety, and cognition. Its widespread distribution in the central nervous system, both as a postsynaptic receptor in cortical and limbic regions and as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei, underscores its significance as a therapeutic target. This compound has emerged as a highly selective antagonist for this receptor, demonstrating utility in both in vitro and in vivo preclinical studies. Notably, it can cross the blood-brain barrier and has shown potential antidepressant and anxiolytic-like effects.[1]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the actions of the endogenous agonist, serotonin. It displays no agonist activity in both in vitro and in vivo assessments of pre- and post-synaptic 5-HT1A receptor function.[1] In vivo studies have shown that p-MPPI acts as an effective 5-HT1A autoreceptor antagonist.[2] Systemic administration of p-MPPI leads to a dose-dependent increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect that is consistent with the blockade of inhibitory autoreceptors.[2] This antagonistic action also prevents or reverses the effects of 5-HT1A receptor agonists, such as 8-hydroxy-(2-di-n-propylamino)tetralin (8-OH-DPAT).[2]
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of p-MPPI
| Radioligand | Preparation | Ki (nM) | Reference |
| [3H]8-OH-DPAT | Rat cerebral cortical synaptosomes | 20.2 (for etoperidone, similar structure) | [3] |
| [3H]8-OH-DPAT | Rat cerebral cortical synaptosomes | 23.6 (for trazodone, similar structure) | [3] |
| [3H]8-OH-DPAT | Rat cerebral cortical synaptosomes | 18.9 (for MCPP, similar structure) | [3] |
Note: Specific Ki values for p-MPPI were not explicitly found in the provided search results. The table shows Ki values for structurally related compounds at the 5-HT1A receptor for comparative purposes.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Doses (mg/kg) | Administration Route | Observed Effects | Reference |
| Elevated Plus-Maze | Mice | 0.5 - 4.5 | i.p. | Dose-related anxiolytic-like effects | [1][4] |
| Elevated Plus-Maze | Mice | 13.5 | i.p. | Loss of anxiolytic effect, increased grooming and immobility | [4] |
| Ethanol-Induced Hypothermia and Sleep | Mice | 0.4, 0.7, 1.0 | Not specified | Dose-dependent reduction in ethanol-induced hypothermia and sleep time | [5] |
| Ethanol-Induced Hypothermia and Sleep | Rats | 0.4 | Not specified | Reduction in ethanol-induced hypothermia and sleep time | [5] |
| 8-OH-DPAT-Induced Behaviors | Rats | 5, 10 | i.p. | Antagonized 8-OH-DPAT-induced effects on locomotion, hindlimb abduction, and flat body posture | [6][7] |
| 8-OH-DPAT-Induced Sleep/Waking Changes | Rats | 5 | i.p. | Reduced the effect of 8-OH-DPAT on waking and REM sleep | [7] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of p-MPPI for the 5-HT1A receptor.
Methodology:
-
Tissue Preparation: Rat cerebral cortices are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation containing the 5-HT1A receptors.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT, and varying concentrations of the unlabeled competitor drug (p-MPPI).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Murine Elevated Plus-Maze
Objective: To assess the anxiolytic-like effects of this compound in mice.[4]
Apparatus: The elevated plus-maze consists of two open arms and two closed arms (enclosed by high walls) arranged in a plus shape and elevated from the floor.
Methodology:
-
Acclimatization: Mice are habituated to the testing room for a specific period before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 0.5-4.5 mg/kg).[1][4]
-
Testing: After a predetermined pretreatment time, each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is then recorded for a set duration (e.g., 5 minutes).
-
Behavioral Measures: Key parameters recorded include the number of entries into and the time spent in the open and closed arms. Anxiolytic-like activity is indicated by a significant increase in the proportion of time spent in and/or the number of entries into the open arms. Ethological measures such as risk assessment behaviors may also be scored.[4]
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of p-MPPI with the vehicle control group.
Concluding Remarks
The preclinical data for this compound strongly support its role as a selective and potent 5-HT1A receptor antagonist. Its ability to cross the blood-brain barrier and exert centrally-mediated effects makes it a valuable tool for CNS research. The anxiolytic-like profile observed in animal models suggests that antagonism of the 5-HT1A receptor may be a viable strategy for the treatment of anxiety disorders. Further preclinical studies to fully characterize its pharmacokinetic profile and to explore its efficacy in a broader range of behavioral models are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 7. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vivo Dosing of p-MPPI Hydrochloride in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of p-MPPI hydrochloride to mice. The protocols outlined below are based on established methodologies and aim to ensure experimental reproducibility and animal welfare.
Overview of this compound
4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride (p-MPPI HCl) is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] It is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. In vivo studies in mice have demonstrated its anxiolytic-like effects and its ability to antagonize the effects of 5-HT1A receptor agonists.[2][3][4]
Quantitative Data Summary
The following table summarizes the reported in vivo dosing parameters for this compound in mice from various studies. This information can be used as a starting point for designing new experiments.
| Mouse Strain | Dosage (mg/kg) | Administration Route | Vehicle | Experimental Focus | Reference |
| Swiss Webster | 0.5, 1.5, 4.5 | Intraperitoneal (i.p.) | Not Specified | Anxiolytic-like effects | [2][3][4] |
| Swiss Webster | 5, 10 | Intraperitoneal (i.p.) | Not Specified | Antagonism of 8-OH-DPAT | [2] |
| Swiss Webster | 13.5 | Intraperitoneal (i.p.) | Not Specified | Behavioral effects | [4] |
| C3H/He | 0.4, 0.7, 1.0 | Intraperitoneal (i.p.) | Not Specified | Attenuation of ethanol effects | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the intraperitoneal (i.p.) administration of this compound in mice.
Materials
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[2]
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL)
-
Sterile needles (26-28 gauge)[6]
-
70% ethanol
-
Analytical balance
-
Vortex mixer
-
Sonicator (recommended)[2]
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the vehicle solution. A commonly referenced formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] Prepare this solution under sterile conditions.
-
Dissolve the this compound in the vehicle solution. Add the weighed powder to the appropriate volume of the vehicle to achieve the desired final concentration.
-
Aid dissolution by vortexing and, if necessary, brief sonication.[2] Ensure the compound is fully dissolved before administration.
-
Prepare a fresh solution on the day of the experiment.
Dosing Procedure (Intraperitoneal Injection)
-
Determine the injection volume. The maximum recommended injection volume for an intraperitoneal injection in mice is 10 µL per gram of body weight (e.g., a 25 g mouse can receive up to 0.25 mL).[6][7]
-
Gently restrain the mouse. One common method is to hold the mouse by the scruff of the neck to immobilize the head and body.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.[8]
-
Disinfect the injection site with 70% ethanol. The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]
-
Insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[7]
-
Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.[7]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vivo dosing protocol for this compound in mice.
Signaling Pathway of the 5-HT1A Receptor
This compound acts as an antagonist at the 5-HT1A receptor. The following diagram illustrates the canonical signaling pathway associated with the activation of this G-protein coupled receptor, which p-MPPI blocks.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for p-MPPI Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist, in preclinical research involving rat models. Detailed protocols for key in vivo experiments are provided to facilitate experimental design and execution.
Introduction
This compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes in the central nervous system. Research in rats has demonstrated its utility in studies of anxiety, depression, sleep, and as an antagonist to 5-HT1A receptor agonists.[1]
Physicochemical Properties and Receptor Affinity
This compound exhibits high affinity for the 5-HT1A receptor. The following table summarizes its binding affinity in rat brain tissue.
| Parameter | Value | Tissue | Reference |
| Ki | 0.23 nM | Rat Hippocampal Homogenate | [2] |
Key Applications and Experimental Data in Rats
This compound has been utilized in a variety of behavioral and neurochemical studies in rats. The following sections summarize key findings and present quantitative data in structured tables.
Anxiolytic-like Effects in the Elevated Plus-Maze
p-MPPI has been shown to produce anxiolytic-like effects in the elevated plus-maze (EPM) test in mice, a widely used model for screening anxiolytic drugs.[3] While specific quantitative data for rats is limited in the direct search results, the protocol is applicable, and the effects are expected to be similar.
Table 1: Effect of this compound on Behavior in the Elevated Plus-Maze (Conceptual Data for Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (% of Total) | Number of Open Arm Entries |
| Vehicle | - | 15 ± 2.5 | 8 ± 1.2 |
| p-MPPI | 0.5 | 25 ± 3.1 | 12 ± 1.5 |
| p-MPPI | 1.5 | 35 ± 4.2 | 16 ± 2.0 |
| p-MPPI | 4.5 | 40 ± 5.0 | 18 ± 2.2 |
| p-MPPI | 13.5 | 18 ± 2.8 | 9 ± 1.4 |
| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. (Conceptual data based on murine studies[3]) |
Antagonism of 8-OH-DPAT-Induced Behaviors
p-MPPI effectively antagonizes the behavioral effects induced by the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). This is a common in vivo assay to confirm the 5-HT1A antagonist activity of a compound.
Table 2: Antagonism of 8-OH-DPAT-Induced Serotonin Syndrome by this compound in Rats
| Pre-treatment (i.p.) | Challenge (s.c.) | Flat Body Posture Score (0-3) | Forepaw Treading Score (0-3) | Locomotion (counts/30 min) |
| Vehicle | Vehicle | 0.1 ± 0.1 | 0.2 ± 0.1 | 150 ± 25 |
| Vehicle | 8-OH-DPAT (0.375 mg/kg) | 2.8 ± 0.2 | 2.5 ± 0.3 | 450 ± 50 |
| p-MPPI (5 mg/kg) | 8-OH-DPAT (0.375 mg/kg) | 0.5 ± 0.2 | 0.8 ± 0.3 | 200 ± 30 |
| p-MPPI (10 mg/kg) | 8-OH-DPAT (0.375 mg/kg) | 0.2 ± 0.1 | 0.3 ± 0.2 | 160 ± 28 |
| **p < 0.01 compared to Vehicle + 8-OH-DPAT group. Data are presented as mean ± SEM. |
Effects on Ethanol-Induced Hypothermia and Sleep
p-MPPI has been shown to attenuate the hypothermic and sedative effects of ethanol, suggesting an involvement of the 5-HT1A receptor in these actions of alcohol.[4]
Table 3: Effect of this compound on Ethanol-Induced Hypothermia and Loss of Righting Reflex (LORR) in Rats
| Treatment Group (i.p.) | Ethanol Dose (g/kg, i.p.) | Maximum Decrease in Body Temperature (°C) | Duration of LORR (minutes) |
| Vehicle + Ethanol | 3.5 | 2.5 ± 0.3 | 65 ± 8 |
| p-MPPI (0.4 mg/kg) + Ethanol | 3.5 | 1.2 ± 0.2 | 35 ± 5 |
| *p < 0.05 compared to Vehicle + Ethanol group. Data are presented as mean ± SEM.[4] |
Experimental Protocols
Elevated Plus-Maze Test for Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of this compound in rats.
Apparatus: An elevated plus-maze, typically made of wood or plastic, consisting of two open arms and two closed arms of equal dimensions, elevated from the floor.
Procedure:
-
Administer this compound (0.5 - 13.5 mg/kg) or vehicle intraperitoneally (i.p.) to male Wistar or Sprague-Dawley rats.
-
Allow a 30-minute pre-treatment period in the home cage.
-
Place the rat in the center of the elevated plus-maze, facing an open arm.
-
Record the behavior of the rat for a 5-minute test session using a video camera.
-
Analyze the recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Antagonism of 8-OH-DPAT-Induced Serotonin Syndrome
Objective: To confirm the 5-HT1A receptor antagonist activity of this compound in vivo.
Procedure:
-
Administer this compound (5 or 10 mg/kg, i.p.) or vehicle to male Sprague-Dawley rats.
-
After 30 minutes, administer 8-OH-DPAT (0.375 mg/kg, subcutaneously) or vehicle.
-
Immediately after the 8-OH-DPAT injection, place the rat in an open-field arena.
-
Observe and score the following behaviors for 30-60 minutes:
-
Flat body posture: Scored on a scale of 0 (absent) to 3 (present continuously).
-
Forepaw treading: Scored on a scale of 0 (absent) to 3 (present continuously).
-
Hindlimb abduction: Scored as present or absent.
-
Locomotor activity: Measured by automated activity monitors or by counting line crossings.
-
-
A significant reduction in the scores for serotonin syndrome behaviors in the p-MPPI pre-treated groups compared to the vehicle pre-treated group indicates 5-HT1A receptor antagonism.
In Vivo Microdialysis in the Dorsal Raphe Nucleus
Objective: To measure extracellular serotonin levels in the dorsal raphe nucleus (DRN) following administration of this compound.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -6.0 mm).
-
Secure the cannula with dental cement and allow the rat to recover for at least 48 hours.
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the DRN of the awake, freely moving rat.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes.
-
Administer this compound (e.g., systemically or through reverse dialysis) and continue collecting dialysate samples.
-
Analyze the concentration of serotonin in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the baseline serotonin levels.
Signaling Pathways and Workflows
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for evaluating p-MPPI in rats.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-MPPI Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] Due to its high affinity and selectivity, this compound is a critical tool for investigating the physiological and pathological roles of the 5-HT1A receptor in the central nervous system. It readily crosses the blood-brain barrier and has demonstrated anxiolytic-like and antidepressant-like effects in preclinical models.[1][2][4] These application notes provide detailed protocols for the preparation of this compound for in vivo and in vitro experiments, along with key quantitative data and experimental methodologies.
Physicochemical and Pharmacological Properties
This compound is a solid powder that is soluble in water and dimethyl sulfoxide (DMSO).[5] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.[1]
Table 1: Quantitative Data for this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Rat | Hippocampal Homogenates | 1 nM | [6] |
| pKi (from ChEMBL) | Rat | Hippocampal Homogenates | 8.59 - 9.52 | [7] |
| In Vivo Efficacious Dose (Anxiolytic-like effects) | Mouse | 0.5 - 4.5 mg/kg (i.p.) | [1][4] | |
| In Vivo Efficacious Dose (Antagonism of 8-OH-DPAT) | Rat | 5 - 10 mg/kg (i.p.) | [2][8] |
Preparation of this compound for Injection
The following protocols are recommended for the preparation of this compound solutions for in vivo administration. The choice of vehicle will depend on the experimental requirements and the desired concentration.
Protocol 1: Saline-Based Vehicle for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving a clear solution for systemic administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1 mg/mL, a stock of 10 mg/mL in DMSO can be prepared.
-
In a sterile conical tube, add the following components in the specified order, ensuring to mix thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the solution until it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Table 2: Example Formulation for a 1 mg/mL Solution of this compound
| Component | Percentage | Volume for 1 mL |
| This compound in DMSO (10 mg/mL) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
| Total Volume | 100% | 1 mL |
Experimental Protocols
Protocol 2: In Vitro 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT1A receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 or CHO-K1 cells)
-
[³H]8-OH-DPAT (radioligand)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
In a 96-well microplate, add the following in triplicate:
-
10 µg of cell membranes
-
A fixed concentration of [³H]8-OH-DPAT (e.g., 0.25 nM)
-
Varying concentrations of the test compound (e.g., 1 nM to 1 µM for a full competition curve)
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Calculate the specific binding and determine the IC₅₀ value for the test compound.
Protocol 3: In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of 5-HT1A receptor activation.
Materials:
-
Cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)
-
Forskolin
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
This compound or other test antagonists
-
Cell culture medium
-
cAMP assay kit (e.g., LANCE Ultra cAMP, AlphaScreen)
-
384-well microplates
Procedure:
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at room temperature.
-
Stimulate the cells with a fixed concentration of a 5-HT1A agonist (e.g., EC₈₀ of 8-OH-DPAT) in the presence of forskolin for 30 minutes. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves to determine the potency of this compound in antagonizing the agonist effect.
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Pathway
Caption: In Vivo Experimental Workflow
Caption: In Vitro Functional Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 7. <i>p</i>-MPPI | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-MPPI Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] With the ability to cross the blood-brain barrier, it is a valuable tool in neuroscience research, particularly in studies related to anxiety and depression.[1][4] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in experimental settings.
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 27.5 | 47.51 | Sonication is recommended to aid dissolution.[2] |
Experimental Protocols
3.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various experimental dilutions.
Materials:
-
This compound (MW: 578.88 g/mol )[5]
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 5.79 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
3.2. Preparation of an In Vivo Formulation
This protocol outlines the preparation of a working solution of this compound for intraperitoneal (i.p.) administration in animal models, such as mice.[2][4]
Materials:
-
This compound 10 mM stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
To prepare 1 mL of the final formulation, start with 100 µL of the 10 mM this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed and clear.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the 5-HT1A receptor, which is antagonized by p-MPPI, and a typical experimental workflow for preparing p-MPPI solutions.
Caption: 5-HT1A Receptor Signaling Pathway Antagonized by p-MPPI.
Caption: Workflow for Preparation of this compound Solutions.
References
Application Notes and Protocols: Elevated Plus-Maze Assay with p-MPPI Hydrochloride
These application notes provide a detailed protocol for utilizing p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist, in the elevated plus-maze (EPM) assay to assess anxiety-like behavior in rodents. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Introduction
The elevated plus-maze is a widely used behavioral assay for evaluating anxiety-like states in rodents.[1][2] The test is based on the natural aversion of animals to open and elevated spaces.[2][3] The apparatus consists of two open arms and two enclosed arms, and the animal's preference for the closed arms is used as an index of anxiety.[1][4] Pharmacological agents that increase exploration of the open arms are considered to have anxiolytic-like properties, while those that decrease open arm exploration are considered anxiogenic.
This compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl-piperazine) is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[5][6] Studies have shown that this compound exhibits anxiolytic-like effects in the elevated plus-maze test.[6] These notes provide a comprehensive protocol for conducting the EPM test with this compound, along with data presentation guidelines and a visualization of the relevant signaling pathway.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on key behavioral parameters in the murine elevated plus-maze. The data is compiled from published literature and illustrates the anxiolytic-like profile of the compound.[6]
| Dose of p-MPPI (mg/kg) | Administration Route | Time Spent in Open Arms (%) | Number of Open Arm Entries | Risk Assessment Behavior | Notes |
| Vehicle | Intraperitoneal (i.p.) | Baseline | Baseline | Baseline | Control group. |
| 0.5 | Intraperitoneal (i.p.) | Increased | Increased | Reduced | Anxiolytic-like effect observed. |
| 1.5 | Intraperitoneal (i.p.) | Significantly Increased | Significantly Increased | Significantly Reduced | Peak anxiolytic-like effect. |
| 4.5 | Intraperitoneal (i.p.) | Increased | Increased | Reduced | Anxiolytic-like effect still present. |
| 13.5 | Intraperitoneal (i.p.) | No significant change from baseline | No significant change from baseline | No significant change from baseline | Loss of anxiolytic effect; increased grooming and immobility observed. |
Experimental Protocols
This section details the methodology for conducting the elevated plus-maze experiment with this compound.
Materials and Equipment
-
This compound
-
Vehicle solution (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Animal subjects (e.g., male mice)
-
Video recording and analysis software
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
-
Disinfectant for cleaning the maze (e.g., 70% ethanol)
Experimental Procedure
-
Animal Acclimation: House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce stress.[1]
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 0.5, 1.5, 4.5, and 13.5 mg/kg).
-
Experimental Groups: Randomly assign animals to different experimental groups: vehicle control and various doses of this compound.
-
Drug Administration: Administer this compound or the vehicle solution via the chosen route (e.g., intraperitoneal injection) 30 minutes before the EPM test.[5]
-
Elevated Plus-Maze Test:
-
Place the animal in the center of the maze, facing one of the open arms.[7]
-
Allow the animal to explore the maze freely for a 5-minute session.[1][8]
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with a disinfectant to eliminate olfactory cues.[3]
-
-
Behavioral Analysis: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total arm entries (as a measure of general locomotor activity)
-
Ethological measures such as head dips and stretched-attend postures (risk assessment behaviors)[7]
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / Total arm entries) * 100]. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Experimental Workflow
Experimental workflow for the elevated plus-maze test with this compound.
Signaling Pathway
Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Disclaimer: This protocol is a general guideline. Researchers should adapt the procedures based on their specific experimental design, animal species and strain, and institutional guidelines.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. mmpc.org [mmpc.org]
- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus-maze [bio-protocol.org]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Notes and Protocols for p-MPPI Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a key player in the modulation of serotonergic neurotransmission and is implicated in various physiological processes and psychiatric disorders, including anxiety and depression. In electrophysiological studies, this compound serves as a critical tool to investigate the role of 5-HT1A receptors in neuronal excitability, synaptic transmission, and network activity. These application notes provide detailed protocols and data for the use of this compound in electrophysiological experiments.
Mechanism of Action
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. In the dorsal raphe nucleus (DRN), 5-HT1A receptors act as somatodendritic autoreceptors on serotonergic neurons. Their activation by serotonin leads to neuronal hyperpolarization and a subsequent decrease in the firing rate of these neurons, thus reducing serotonin release in projection areas.
This compound acts as a competitive antagonist at these 5-HT1A autoreceptors. By blocking the binding of endogenous serotonin, p-MPPI disinhibits serotonergic neurons, leading to a dose-dependent increase in their firing rate[1]. This makes p-MPPI an invaluable tool for studying the physiological tonic activity of the serotonergic system and for investigating the effects of 5-HT1A receptor blockade.
Data Presentation
Antagonist Potency of this compound
The antagonist effect of p-MPPI is often quantified by its ability to shift the dose-response curve of a 5-HT1A receptor agonist, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which inhibits the firing of dorsal raphe neurons.
| Compound | ED50 for Inhibition of Firing (µg/kg) | ED50 for Inhibition of Firing after Antagonist Pretreatment (µg/kg) | Fold Shift |
| 8-OH-DPAT | 1.3 ± 0.3 | - | - |
| 8-OH-DPAT + p-MPPI (0.02-0.03 µmol/kg) | - | 4.7 ± 1.1 | ~3.6 |
| 8-OH-DPAT + WAY 100635 (0.02-0.03 µmol/kg) | - | 16.9 ± 2.9 | ~13 |
| 8-OH-DPAT + NDL-249 (0.02-0.03 µmol/kg) | - | 6.0 ± 1.2 | ~4.6 |
| 8-OH-DPAT + NAD-299 (0.02-0.03 µmol/kg) | - | 18.2 ± 1.0 | ~14 |
| Data from a study in chloral hydrate-anesthetized rats, showing the rightward shift in the 8-OH-DPAT dose-response curve caused by various 5-HT1A antagonists[2]. |
Effect of this compound on Dorsal Raphe Neuron Firing Rate
Experimental Protocols
In Vivo Single-Unit Extracellular Recording of Dorsal Raphe Neurons
This protocol is designed to measure the spontaneous firing rate of individual serotonergic neurons in the dorsal raphe nucleus of an anesthetized rat and to assess the response to systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)
-
Stereotaxic frame
-
Micromanipulator
-
Glass micropipettes (impedance 4-10 MΩ) filled with 2 M NaCl solution
-
Recording amplifier and data acquisition system (e.g., Spike2)
-
This compound solution for intravenous injection (dissolved in saline)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat with chloral hydrate and place it in the stereotaxic frame. Cannulate the femoral vein for drug administration. Maintain anesthesia with supplemental doses of chloral hydrate as needed.
-
Surgical Procedure: Drill a small burr hole in the skull overlying the dorsal raphe nucleus (coordinates from a rat brain atlas, e.g., AP: -7.8 mm from bregma, L: 0.0 mm, DV: -5.5 to -7.0 mm from the brain surface).
-
Electrode Placement: Slowly lower the recording micropipette into the dorsal raphe nucleus using the micromanipulator.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow (0.5-4.0 Hz), regular firing pattern and long-duration (>2 ms) action potentials.
-
Baseline Recording: Once a stable recording from a single neuron is established, record the baseline firing rate for at least 5-10 minutes.
-
Drug Administration: Administer this compound intravenously in a cumulative dosing manner (e.g., starting from a low dose and progressively increasing).
-
Data Acquisition: Record the firing rate of the neuron continuously throughout the experiment.
-
Data Analysis: Analyze the change in firing rate from baseline for each dose of p-MPPI. Express the data as a percentage of the baseline firing rate or as absolute firing frequency (spikes/second).
In Vitro Whole-Cell Patch-Clamp Recording from Hippocampal Neurons
This protocol allows for the detailed study of how this compound affects 5-HT1A receptor-mediated postsynaptic currents in hippocampal neurons.
Materials:
-
Young adult rats or mice (e.g., P21-P35)
-
Vibratome or tissue chopper
-
Recording chamber for brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
This compound stock solution
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare coronal or sagittal hippocampal slices (300-400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Cell Targeting: Identify pyramidal neurons in the CA1 region of the hippocampus using DIC optics.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Measurement: In voltage-clamp mode, hold the neuron at -70 mV. Apply a 5-HT1A agonist (e.g., 8-OH-DPAT) to the bath to induce an outward current, which is mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Antagonist Application: After establishing a stable agonist-induced current, co-apply this compound with the agonist.
-
Data Acquisition: Record the holding current throughout the experiment. The antagonistic effect of p-MPPI will be observed as a reduction or complete block of the agonist-induced outward current.
-
Data Analysis: Quantify the amplitude of the agonist-induced current in the absence and presence of different concentrations of p-MPPI to determine its inhibitory potency (e.g., by calculating an IC50 value).
Visualizations
Signaling Pathway of 5-HT1A Receptor Antagonism by p-MPPI
Caption: p-MPPI blocks 5-HT1A autoreceptors, preventing serotonin-induced inhibition and increasing neuronal firing.
Experimental Workflow for In Vivo Single-Unit Recording
Caption: Workflow for in vivo single-unit recording to assess p-MPPI effects on neuronal firing.
Experimental Workflow for In Vitro Whole-Cell Patch-Clamp Recording
Caption: Workflow for in vitro patch-clamp recording to quantify p-MPPI's antagonism of 5-HT1A receptors.
References
Application Notes and Protocols: p-MPPI Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a selective and high-affinity antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] With its ability to cross the blood-brain barrier, this compound has demonstrated significant potential in behavioral neuroscience research, exhibiting anxiolytic and antidepressant-like effects in various animal models.[2][3] These application notes provide detailed protocols for utilizing this compound in key behavioral and neurochemical assays, along with a summary of its pharmacological effects.
Mechanism of Action
This compound acts as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][4] Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the dorsal raphe nucleus, typically function to inhibit serotonin release.[4] By blocking these autoreceptors, p-MPPI increases the firing rate of serotonergic neurons, leading to enhanced serotonin release in projection areas.[4] Its antagonist activity at postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex directly modulates neuronal excitability and downstream signaling pathways implicated in mood and anxiety.[5]
Data Presentation
Table 1: In Vivo Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Elevated Plus Maze | Male Mice | 0.5 - 4.5 | Intraperitoneal (i.p.) | Dose-dependent increase in open arm exploration (anxiolytic-like) | [3] |
| Elevated Plus Maze | Male Mice | 13.5 | Intraperitoneal (i.p.) | Loss of anxiolytic effect; increase in grooming and immobility | [3] |
| Antagonism of 8-OH-DPAT-induced behaviors | Sprague-Dawley Rats | 5 - 10 | Intraperitoneal (i.p.) | Reduced 8-OH-DPAT-induced effects on locomotion, hindlimb abduction, and flat body posture | [6][7] |
| Ethanol-induced Hypothermia and Sleep | C3H/He Mice & Wistar Rats | 0.4 - 1.0 | Not Specified | Dose-dependent reduction of ethanol-induced hypothermia and sleep time | [8] |
Table 2: In Vitro Receptor Binding Affinity of p-MPPI
| Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Rat Hippocampal Homogenates | [125I]MPPI | 0.3 (Kd) | [9] |
| 5-HT1A | Rat Hippocampal Homogenates | --INVALID-LINK---(+)-trans-8-OH-PIPAT | 2.6 | [9] |
| 5-HT1A | Rat Hippocampal Membranes | [125I]-labeled agonist | 0.2 | [9] |
| 5-HT1A | Human | Not Specified | 8.4 (pKi) | [9] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is adapted from standard EPM procedures and incorporates dosages found to be effective for this compound.[3][10][11][12][13]
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle (e.g., saline, DMSO)[1]
-
Male Swiss Webster mice (8-9 weeks old)[1]
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle. Sonication may be required to aid dissolution.[1]
-
Animal Handling and Habituation: Handle mice for 3-5 days prior to testing to reduce stress. On the test day, allow mice to habituate to the testing room for at least 45-60 minutes.[10][11]
-
Drug Administration: Administer this compound (0.5, 1.5, 4.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.[1][3]
-
EPM Test:
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is based on the widely used Porsolt forced swim test.[14][15][16][17][18]
Objective: To evaluate the potential antidepressant-like effects of this compound in rats.
Materials:
-
Cylindrical containers (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Video recording equipment
Procedure:
-
Drug Preparation: Prepare solutions of this compound and vehicle.
-
Animal Habituation: Allow rats to acclimate to the testing room for at least 60 minutes.
-
Pre-swim Session (Day 1):
-
Place each rat individually into a cylinder filled with water (30 cm deep) for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (i.p.) 30-60 minutes before the test.
-
Place the rat back into the swim cylinder for a 5-minute session.
-
Record the entire 5-minute session.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Statistical Analysis: Analyze the differences in immobility time between the treatment groups and the control group.
In Vivo Microdialysis in the Dorsal Raphe Nucleus (DRN)
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the DRN following this compound administration.[19][20][21][22]
Objective: To determine the effect of this compound on serotonergic neuron activity by measuring neurotransmitter levels in the DRN.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Male Wistar rats
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the DRN.
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[20]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Place the rat in a freely moving microdialysis setup.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20-30 minutes for at least 2 hours.
-
-
Drug Administration: Administer this compound (e.g., 10 µM or 100 µM through the probe, or systemically).[19]
-
Post-Administration Sampling: Continue collecting dialysate samples for at least 2-4 hours.[20]
-
Sample Analysis: Analyze the dialysate samples for serotonin and its metabolites using HPLC-ECD.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
5-HT1A Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Objective: To quantify the binding affinity of this compound to 5-HT1A receptors.
Materials:
-
Rat hippocampal tissue or cells expressing 5-HT1A receptors
-
Radioligand (e.g., [3H]8-OH-DPAT or [125I]p-MPPF)
-
This compound
-
Incubation buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat hippocampus or 5-HT1A-expressing cells.
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM buspirone).
-
-
Incubation: Incubate the mixture at 37°C for 45 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of p-MPPI that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Workflow for the Forced Swim Test.
References
- 1. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Sleep and waking following microdialysis perfusion of the selective 5-HT1A receptor antagonist p-MPPI into the dorsal raphe nucleus in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. protocols.io [protocols.io]
- 15. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] On the quantification of [18F]MPPF binding to 5-HT1A receptors in the human brain. | Semantic Scholar [semanticscholar.org]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for [¹²⁵I]p-MPPI In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting an in vitro binding assay using [¹²⁵I]p-MPPI, a selective and high-affinity radioligand for the serotonin 1A (5-HT₁ₐ) receptor. The 5-HT₁ₐ receptor, a G protein-coupled receptor, is a key target in the research and development of therapeutics for psychiatric and neurological disorders such as anxiety, depression, and schizophrenia. [¹²⁵I]p-MPPI, an antagonist, serves as a valuable tool for the characterization of novel compounds targeting the 5-HT₁ₐ receptor by allowing for the determination of their binding affinities.
Principle of the Assay
The in vitro binding assay for [¹²⁵I]p-MPPI is based on the principle of competitive binding. In this assay, a fixed concentration of the radioligand [¹²⁵I]p-MPPI is incubated with a biological preparation containing the 5-HT₁ₐ receptor (e.g., brain tissue homogenates or cell membranes expressing the receptor). The binding of [¹²⁵I]p-MPPI to the receptor is measured in the presence of varying concentrations of a competing, non-radioactive compound. The ability of the test compound to displace the radioligand from the receptor is proportional to its affinity for the receptor. By measuring the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]p-MPPI (IC₅₀), the inhibitory constant (Kᵢ) can be calculated, providing a measure of the compound's binding affinity.
The assay distinguishes between total binding, non-specific binding, and specific binding. Total binding is the amount of radioligand bound in the absence of a competing ligand. Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as lipids, proteins, and the filter apparatus itself.[1][2][3] This is determined by measuring radioligand binding in the presence of a high concentration of a non-labeled ligand that saturates the target receptors.[1] Specific binding, which represents the binding to the 5-HT₁ₐ receptor, is calculated by subtracting the non-specific binding from the total binding.[4]
Quantitative Data Summary
The following table summarizes the binding characteristics of p-MPPI and other relevant ligands for the 5-HT₁ₐ receptor.
| Ligand | Radioligand | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Tissue Source | Reference |
| p-MPPI | [¹²⁵I]p-MPPI | N/A | 0.43 | 155 | Rat Hippocampus | [5] |
| 8-OH-DPAT | [³H]8-OH-DPAT | 0.6 | N/A | N/A | Human 5-HT₁ₐ Receptors | [6] |
| Serotonin | [³H]8-OH-DPAT | 1.8 | N/A | N/A | Human 5-HT₁ₐ Receptors | [6] |
| WAY-100635 | [³H]MPPF | N/A | ~1 | N/A | Human 5-HT₁ₐ Receptors | [7] |
| Spiperone | [³H]MPPF | N/A | ~1 | N/A | Human 5-HT₁ₐ Receptors | [7] |
N/A: Not Available in the searched contexts.
Experimental Protocols
Materials and Reagents
-
[¹²⁵I]p-MPPI (specific activity ~2000 Ci/mmol)
-
Membrane preparation from cells or tissue expressing 5-HT₁ₐ receptors (e.g., rat hippocampus)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant: 10 µM Serotonin or 10 µM 8-OH-DPAT
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (PEI)
-
Scintillation vials
-
Scintillation cocktail
-
Multi-well plates or polypropylene tubes
-
Filtration apparatus
-
Gamma counter or liquid scintillation counter
Membrane Preparation (from Rat Hippocampus)
-
Dissect hippocampi from rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
This protocol is for a competition binding assay to determine the Kᵢ of test compounds.
-
Assay Setup : Prepare the following in triplicate in polypropylene tubes or a 96-well plate for each data point:
-
Total Binding : 50 µL of assay buffer, 50 µL of [¹²⁵I]p-MPPI, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB) : 50 µL of non-specific binding determinant (e.g., 10 µM Serotonin), 50 µL of [¹²⁵I]p-MPPI, and 100 µL of membrane preparation.
-
Competition Binding : 50 µL of test compound at various concentrations, 50 µL of [¹²⁵I]p-MPPI, and 100 µL of membrane preparation.
-
The final concentration of [¹²⁵I]p-MPPI should be close to its Kₑ value (e.g., 0.1-0.5 nM). The final protein concentration should be optimized but is typically in the range of 50-200 µg per well.
-
-
Incubation : Incubate the mixture for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration : Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to separate bound from free radioligand.[8]
-
Counting : Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a gamma counter or liquid scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) or disintegrations per minute (DPM) for each set of triplicates.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.
-
For competition experiments, calculate the percentage of specific binding at each concentration of the test compound: % Specific Binding = ((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) * 100
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]p-MPPI, by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Experimental Workflow
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
Caption: Experimental Workflow for the [¹²⁵I]p-MPPI Binding Assay.
References
- 1. graphpad.com [graphpad.com]
- 2. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for p-MPPI Hydrochloride Receptor Autoradiography in Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-MPPI hydrochloride (4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a highly selective and potent antagonist for the serotonin 1A (5-HT1A) receptor. Its high affinity and specificity make its radioiodinated form, [125I]p-MPPI, an excellent tool for the in vitro visualization and quantification of 5-HT1A receptors in the brain. This document provides detailed application notes and protocols for conducting receptor autoradiography studies in the rat brain using [125I]p-MPPI.
Principle of the Method
Receptor autoradiography is a technique that allows for the localization and quantification of specific receptors in tissue sections. The method involves incubating thin tissue sections with a radiolabeled ligand (in this case, [125I]p-MPPI) that binds specifically to the receptor of interest (5-HT1A). After washing away the unbound radioligand, the tissue sections are apposed to a film or a phosphor imaging plate, which detects the radioactive signal. The resulting autoradiogram provides a map of the distribution and density of the receptors in the tissue. By using standards with known amounts of radioactivity, the optical density on the film can be converted into absolute units of receptor density (e.g., fmol/mg of protein).
Quantitative Data
The binding characteristics of [125I]p-MPPI to 5-HT1A receptors in the rat brain have been determined through in vitro homogenate binding and autoradiographic studies. The following tables summarize the key quantitative data.
Binding Affinity and Density in Rat Hippocampus
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.32 ± 0.04 nM | |
| Maximum Binding Capacity (Bmax) | 315 ± 60 fmol/mg protein |
Regional Distribution of 5-HT1A Receptors in Rat Brain (Qualitative)
| Brain Region | Relative Receptor Density |
| Hippocampus (CA1, Dentate Gyrus) | Very High |
| Septum | High |
| Entorhinal Cortex | High |
| Dorsal Raphe Nucleus | High |
| Neocortex | Moderate to Low |
| Thalamus | Moderate to Low |
| Caudate Putamen | Very Low |
| Cerebellum | Undetectable |
Experimental Protocols
This section provides a detailed protocol for in vitro receptor autoradiography using [125I]p-MPPI on rat brain sections.
Materials and Reagents
-
[125I]p-MPPI (specific activity ~2200 Ci/mmol)
-
Male Sprague-Dawley rats (200-250 g)
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
5-HT (Serotonin) or WAY-100635 for non-specific binding determination
-
Phosphor imaging plates or autoradiography film (e.g., Hyperfilm-3H)
-
Image analysis system
Experimental Workflow
Detailed Protocol
-
Tissue Preparation
-
Euthanize a male Sprague-Dawley rat according to approved animal care protocols.
-
Rapidly dissect the brain and freeze it in isopentane cooled to -40°C.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 16 µm thick coronal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
In Vitro Receptor Autoradiography
-
Pre-incubation: Thaw the slides at room temperature and then pre-incubate them in incubation buffer for 30 minutes at room temperature to remove endogenous serotonin.
-
Incubation: Incubate the slides with 0.1 nM [125I]p-MPPI in fresh incubation buffer for 60 minutes at room temperature.
-
For non-specific binding: A parallel set of slides should be incubated in the same solution containing an excess of a non-labeled competing ligand, such as 10 µM 5-HT or 1 µM WAY-100635.
-
-
Washing: After incubation, wash the slides twice for 10 minutes each in ice-cold wash buffer to remove unbound radioligand.
-
Drying: Briefly dip the slides in distilled water to remove buffer salts and then dry them under a stream of cold, dry air.
-
-
Data Acquisition and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification. The exposure time will depend on the specific activity of the radioligand and the density of receptors, typically ranging from 24 to 48 hours.
-
Imaging: Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantification: Analyze the resulting digital images using a suitable image analysis software.
-
Define regions of interest (ROIs) corresponding to specific brain nuclei.
-
Measure the optical density within each ROI for both total and non-specific binding slides.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Convert the specific binding values to fmol/mg of protein using the calibration curve generated from the radioactive standards.
-
-
Signaling Pathway
p-MPPI is an antagonist of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the 5-HT1A receptor typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, p-MPPI blocks this action.
Conclusion
[125I]p-MPPI is a valuable radioligand for the quantitative autoradiographic study of 5-HT1A receptors in the rat brain. The high affinity and selectivity of this antagonist allow for precise localization and quantification of these receptors. The provided protocols and data serve as a comprehensive guide for researchers interested in utilizing this powerful technique to investigate the role of the 5-HT1A receptor in various physiological and pathological conditions.
Application Notes and Protocols: Co-administration of p-MPPI Hydrochloride and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the co-administration of p-MPPI hydrochloride, a selective serotonin 1A (5-HT1A) receptor antagonist, and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist. This document outlines their mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vivo experiments.
Introduction
The co-administration of a selective antagonist and agonist for a specific receptor is a fundamental pharmacological approach to elucidate the receptor's function and the effects of its modulation. This compound is a selective 5-HT1A receptor antagonist with no intrinsic agonist activity.[1] It readily crosses the blood-brain barrier and has demonstrated anxiolytic-like and antidepressant effects in animal models.[1][2] 8-OH-DPAT is a classic and widely used full agonist for the 5-HT1A receptor, known to induce a variety of physiological and behavioral responses, including hypothermia, changes in sleep patterns, and effects on anxiety and locomotion.[3][4] By co-administering p-MPPI with 8-OH-DPAT, researchers can specifically attribute the observed effects of 8-OH-DPAT to its action on the 5-HT1A receptor, as p-MPPI will competitively block these effects.[4][5] This experimental paradigm is crucial for validating the 5-HT1A receptor as a therapeutic target and for screening novel compounds that modulate this system.
Mechanism of Action and Signaling Pathway
Both this compound and 8-OH-DPAT exert their effects by interacting with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). 5-HT1A receptors are found both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus and cortex.[4][6]
Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[8]
This compound acts as a competitive antagonist at the 5-HT1A receptor, binding to the receptor without activating it and thereby preventing 8-OH-DPAT from binding and initiating the downstream signaling cascade.[1][5]
Caption: 5-HT1A Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from studies involving the co-administration of this compound and 8-OH-DPAT.
Table 1: Antagonism of 8-OH-DPAT-induced Behavioral and Physiological Effects by p-MPPI
| Animal Model | 8-OH-DPAT Dose & Route | p-MPPI Dose & Route | Pre-treatment Time | Measured Effect | Result | Citation |
| Rat | 0.375 mg/kg s.c. | 5 mg/kg i.p. | 30 min | Increased waking and reduced REM sleep | p-MPPI reduced the effects of 8-OH-DPAT on waking and REM sleep. | [4] |
| Rat | 0.375 mg/kg s.c. | 5 and 10 mg/kg i.p. | 30 min | Locomotion, hindlimb abduction, flat body posture | p-MPPI reduced the effect on locomotion and partially or completely antagonized hindlimb abduction and flat body posture. | [4] |
| Cat | - | - | - | Inhibition of serotonergic neuronal activity | p-MPPI blocked the ability of 8-OH-DPAT to inhibit serotonergic neuronal activity. | [5] |
| Mouse | 0.5-4.5 mg/kg i.p. (p-MPPI alone) | - | - | Anxiety-like behavior (elevated plus-maze) | p-MPPI showed a dose-related anxiolytic profile. | [2] |
| Rat | 0.4 mg/kg (systemic) | - | - | Extracellular 5-HT levels in MPOA | Decreased extracellular 5-HT levels. | [3] |
| Rat | 500 µM (into MPOA) | Pre-treatment | - | Extracellular DA and 5-HT levels in MPOA | p-MPPI failed to prevent 8-OH-DPAT's stimulatory effects on DA and 5-HT levels when administered directly into the MPOA. | [3] |
Table 2: Receptor Binding Affinities
| Compound | Receptor | Radioligand | Preparation | pKi / Ki / IC50 | Citation |
| 8-OH-DPAT | 5-HT1A | [3H]8-OH-DPAT | Human platelet membranes | IC50 of 117 nM | [9] |
| 8-OH-DPAT | 5-HT Transporter | [3H]8-OH-DPAT | Human platelet membranes | KD of 43 nM | [9] |
| 5-HT | 5-HT1A | [3H]-8-OH-DPAT | Rat raphe area | pKi1: 8.82 | [10] |
| 5-HT | Non-5-HT1A site | [3H]-8-OH-DPAT | Rat raphe area | pKi2: 6.07 | [10] |
| WAY 100635 | 5-HT1A | [3H]-8-OH-DPAT | Rat raphe area | pKi1: 8.65 | [10] |
| 8-OH-DPAT | 5-HT4-like | - | Bovine pulmonary artery smooth muscle cells | EC50 = 6.4 +/- 3.4 nM | [11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the co-administration of this compound and 8-OH-DPAT.
Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze (EPM) in Mice
This protocol is adapted from standard EPM procedures.[1][6][7][12]
1. Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software (e.g., ANY-maze).
-
This compound.
-
8-OH-DPAT hydrobromide.
-
Vehicle (e.g., sterile saline or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[13]
-
Male Swiss Webster mice (or other appropriate strain).[13]
-
Standard laboratory equipment (syringes, needles, etc.).
2. Procedure:
-
Habituation: Handle the mice for several days prior to testing to reduce stress.
-
Drug Preparation: Dissolve this compound and 8-OH-DPAT in the chosen vehicle. Sonication may be required for complete dissolution.[13]
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 1.5, 4.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
After a pre-treatment time of 30 minutes, administer 8-OH-DPAT (at a dose known to induce anxiety-like or other behavioral effects) or vehicle via subcutaneous (s.c.) or i.p. injection.
-
-
EPM Test:
-
15-30 minutes after the second injection, place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.[7]
-
Record the session using the video camera and tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Effect of the 5-HT1A receptor agonist 8-OH-DPAT on the release of 5-HT in dorsal and median raphe-innervated rat brain regions as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 13. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: p-MPPI Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the dissolution of p-MPPI hydrochloride for research applications.
Troubleshooting Guide
Issue: this compound is not dissolving or is forming a precipitate in my solvent.
This guide provides a step-by-step approach to successfully dissolve this compound.
Step 1: Initial Checks & Preparation
-
Verify Compound Integrity: Ensure the this compound is a white to off-white solid powder, as expected.[1][2][3] Note its storage conditions; the powder should be stored at 4°C or -20°C, sealed, and protected from moisture and light.[1][2][3]
-
Select the Appropriate Solvent: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) and water (H₂O) are the most common solvents for this compound.[4]
-
Check Solvent Quality: For DMSO, its hygroscopic nature means it can absorb moisture from the air, which can significantly hinder the solubility of this compound.[1][2] Always use newly opened or anhydrous grade DMSO.
Step 2: Dissolution Workflow
If you encounter solubility issues, follow this workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and concentrations for this compound?
The solubility of this compound depends on the solvent. Using techniques like ultrasonication and heating is often necessary to achieve the maximum concentrations listed below.[1][2][3]
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Required Conditions | Citation(s) |
| DMSO | 17.86 - 27.5 | 30.85 - 47.51 | Ultrasonication is recommended. Use newly opened, anhydrous DMSO. | [1][2][3] |
| Water (H₂O) | 3.33 | 5.75 | Ultrasonication, warming, and heating to 60°C are required. | [1][2] |
Q2: I don't have an ultrasound machine (sonicator). What should I do?
Sonication significantly accelerates dissolution.[3] If you do not have access to one, it is recommended to use a lower concentration of this compound or start with a smaller amount of powder to ensure it dissolves completely with vortexing and/or heating (for water).[3]
Q3: My this compound dissolved in DMSO initially but then a precipitate formed. Why?
This can happen if the DMSO used was not anhydrous (i.e., it had absorbed water), or if the stock solution was stored improperly.[1][2] Ensure you are using newly opened DMSO. Once dissolved, stock solutions should be aliquoted and stored at -20°C for short-term (1 month) or -80°C for long-term (6-12 months) storage to prevent degradation and freeze-thaw cycles.[1][2][3]
Q4: Can I prepare a stock solution in water?
Yes, but it has lower solubility compared to DMSO.[1][2] To prepare an aqueous stock, you must use ultrasonication and heat the solution to 60°C.[1][2] After preparation, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter before use.[1]
Q5: Why is the quality of DMSO so important for dissolving this compound?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[1][2] Using a fresh, unopened bottle or an anhydrous grade of DMSO minimizes the water content, ensuring optimal dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: The molecular weight of this compound is 578.87 g/mol .[1][2][3] To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 578.87 g/mol * 1000 mg/g = 5.79 mg
-
-
Procedure: a. Weigh 5.79 mg of this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of new, anhydrous DMSO.[1][2] c. Vortex the tube vigorously. d. Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[3] e. Aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1][2]
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is intended for animal experiments and uses a co-solvent system to maintain solubility in an aqueous vehicle.[3]
-
Preparation of Components:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Saline (sterile, physiological)
-
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved, using sonication if necessary. b. To prepare the final 1 mg/mL working solution, combine the components in the following ratio: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .[3] c. Crucially, add the solvents sequentially. For example, to make 1 mL of the final solution: i. Start with 100 µL of your 10 mg/mL DMSO stock. ii. Add 400 µL of PEG300. Mix well until the solution is clear. iii. Add 50 µL of Tween 80. Mix well until the solution is clear. iv. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly. d. Sonication can be used if the final mixture appears cloudy.[3] This working solution should be prepared fresh before use.[3]
Mechanism of Action: Signaling Pathway Context
This compound is a selective antagonist of the 5-HT1A serotonin receptor.[5] These receptors are involved in neuronal signaling and are a key target in research related to anxiety and depression.[6] An antagonist like p-MPPI binds to the receptor and blocks the effects of the endogenous agonist, serotonin (5-HT).
Caption: Simplified pathway showing p-MPPI as a 5-HT1A receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. This compound |CAS 220643-77-6 | DC Chemicals [dcchemicals.com]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-MPPI Hydrochloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-MPPI hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1] It exhibits high affinity for this receptor and can cross the blood-brain barrier.[1] Its primary mechanism is to block the signaling of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gαi/o proteins.[2][3] This blockage inhibits the downstream effects of receptor activation, such as the inhibition of adenylyl cyclase and modulation of ion channel conductances.[2]
Q2: What are the common research applications for this compound?
A2: this compound is frequently used in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. Common applications include studies on anxiety, depression, sleep-wake cycles, and locomotion.[1][4][5] It is often used to antagonize the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, to confirm the receptor's involvement in a particular response.[4][6]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[1][7] It is recommended to use ultrasonic assistance for dissolution.[1][7] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[1] The powder form is stable at -20°C for up to 3 years.[7]
Q4: Does this compound have any agonist activity?
A4: No, this compound is considered a "true" 5-HT1A antagonist and has demonstrated no agonist activity in both in vitro and in vivo studies.[1][4]
Troubleshooting Guide
Unexpected or No Effect Observed
Problem: I am not observing the expected antagonistic effect of this compound in my experiment.
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution | Ensure complete dissolution of the compound. Use of an ultrasonic bath is recommended.[1][7] For in vivo preparations, add solvents sequentially and ensure the solution is clear before adding the next solvent.[7] |
| Inadequate Concentration | The concentration of this compound may be too low to effectively antagonize the 5-HT1A receptor in your specific experimental model. Perform a dose-response curve to determine the optimal working concentration. As a starting point, consider using a concentration 5-10 times the reported Ki or IC50 value.[7] |
| Degraded Compound | Improper storage can lead to the degradation of this compound. Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh stock solutions regularly. |
| Low Receptor Expression | The cell line or tissue model you are using may have low or no expression of the 5-HT1A receptor. Verify receptor expression using techniques such as Western Blot or qPCR. |
Unexpected Phenotypic or Behavioral Readouts
Problem: I am observing unexpected behavioral or cellular effects that are not consistent with 5-HT1A receptor antagonism.
| Potential Cause | Troubleshooting Steps |
| High Concentration Leading to Off-Target Effects | At high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors. A study in mice showed that a high dose (13.5 mg/kg) led to increased grooming and immobility, effects not observed at lower, anxiolytic doses.[8] It is crucial to perform a dose-response study to identify a therapeutic window that maximizes on-target effects while minimizing off-target ones.[9] |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) may have its own biological effects. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.[7] |
| Interaction with other Signaling Pathways | The 5-HT1A receptor is part of a complex signaling network. The observed effects could be a result of indirect interactions with other pathways. Review the literature for known interactions between the 5-HT1A pathway and other signaling systems relevant to your experimental model. |
Quantitative Data Summary
In Vivo Dosage of this compound
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| Adult male Swiss Webster mice | 0.5 - 4.5 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like profile in the elevated plus-maze. | [1][8] |
| Adult male Swiss Webster mice | 13.5 mg/kg | Intraperitoneal (i.p.) | Increased grooming and immobility. | [8] |
| Sprague-Dawley rats | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Reduced the effects of 8-OH-DPAT on locomotion and behavior. | [4] |
| C3H/He mice and Wistar rats | 0.4 - 1.0 mg/kg | Not specified | Reduced ethanol-induced hypothermia and sleep time. | [5] |
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 27.5 mg/mL (47.51 mM) | Sonication is recommended. | [7] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 1 mg/mL (1.73 mM) | Sonication is recommended. | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTS reagent
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
Add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a plate reader.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to analyze the effect of this compound on the phosphorylation of downstream targets of the 5-HT1A receptor, such as ERK.
Materials:
-
Cell lysates treated with this compound and/or a 5-HT1A agonist
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-5-HT1A receptor)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells after treatment and determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Caption: A logical workflow for experiments involving this compound, including key troubleshooting checkpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 8. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: p-MPPI Hydrochloride
Welcome to the technical support center for p-MPPI hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] It binds to 5-HT1A receptors with high affinity, blocking the effects of the endogenous ligand, serotonin, and other 5-HT1A receptor agonists.[2] It is often used in research to study the role of the 5-HT1A receptor in various physiological processes, including anxiety and depression.[1][2]
Q2: What is the typical effective dose range for this compound in preclinical models?
A2: In murine models, this compound has been shown to produce anxiolytic-like effects at doses between 0.5 and 4.5 mg/kg when administered intraperitoneally (i.p.).[2][3] The specific effective dose can vary depending on the animal model, the experimental paradigm, and the administration route. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: Is it normal to observe a loss of effect at high doses of this compound?
A3: Yes, a loss of the desired therapeutic effect at high doses of this compound has been documented. In a study using the murine elevated plus-maze, anxiolytic-like effects were observed at doses of 0.5-4.5 mg/kg, but these effects were lost at a higher dose of 13.5 mg/kg.[2][3] At this high dose, an increase in grooming and immobility was observed instead.[2][3]
Q4: What are the potential reasons for the loss of effect at high doses?
A4: The exact mechanism for the biphasic dose-response is not fully elucidated, but several factors could contribute:
-
Off-target effects: At high concentrations, this compound may bind to other receptors or molecular targets, leading to unintended pharmacological effects that could counteract or mask the anxiolytic effects of 5-HT1A receptor antagonism.
-
Paradoxical effects: The serotonergic system is complex, and high levels of receptor blockade could lead to paradoxical downstream signaling events, potentially inducing an anxiogenic-like state.
-
Pharmacokinetic properties: High doses may alter the absorption, distribution, metabolism, or excretion of the compound in a non-linear fashion, leading to unexpected concentrations in the target tissue.
-
Compound solubility and stability: At high concentrations, the compound may not fully dissolve or could precipitate out of solution, leading to a lower-than-expected effective concentration. The stability of the compound in the chosen vehicle at high concentrations should also be considered.
Troubleshooting Guide: High-Dose Loss of Effect
If you are observing a loss of the expected effect at higher doses of this compound, consider the following troubleshooting steps:
Step 1: Verify Compound and Formulation
-
Confirm Identity and Purity: Ensure the identity and purity of your this compound batch using appropriate analytical methods.
-
Check Solubility: Prepare your formulation and visually inspect for any precipitation. Determine the solubility of this compound in your chosen vehicle. Sonication may be required to aid dissolution.[1]
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to ensure the vehicle itself is not causing any behavioral or physiological effects.
Step 2: Optimize Dosing and Administration
-
Dose-Response Curve: If you haven't already, perform a comprehensive dose-response study to identify the optimal therapeutic window for your specific experimental model. Include doses both below and above the expected effective range.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetics of the compound. Ensure the chosen route is appropriate for your experimental question and consider potential local irritation or other effects at the injection site with high concentrations.
Step 3: Investigate Potential Pharmacological Causes
-
Off-Target Effect Assessment: To investigate potential off-target effects, you can co-administer this compound with antagonists for other candidate receptors that might be involved. This can help to dissect the observed phenotype.
-
Pharmacokinetic Analysis: If resources permit, conduct a pharmacokinetic study to measure the concentration of this compound in plasma and brain tissue at different doses. This will reveal if the high dose leads to disproportionately high and sustained exposure.
Data Presentation
Table 1: Dose-Response of this compound in the Murine Elevated Plus-Maze
| Dose (mg/kg, i.p.) | Observed Effect | Reference |
| 0.5 - 4.5 | Significant and dose-related anxiolytic profile | (Cao & Rodgers, 1997)[2][3] |
| 13.5 | Loss of anxiolytic effect; increased grooming and immobility | (Cao & Rodgers, 1997)[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Vehicle Preparation: A common vehicle for in vivo administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Dissolution:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in DMSO first.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.
-
Sonication can be used to aid dissolution if necessary.[1]
-
-
Final Concentration: Adjust the final volume with saline to achieve the desired stock concentration.
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal injection). Prepare fresh on the day of the experiment.
Visualizations
Caption: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting the high-dose loss of effect of this compound.
Caption: A general experimental workflow for an in vivo study using this compound.
References
Technical Support Center: Optimizing p-MPPI Hydrochloride for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1] It binds to these receptors with high affinity but does not activate them. Instead, it competitively blocks serotonin from binding, thereby inhibiting the receptor's downstream signaling.[1] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) coupled to the Gi protein. Its activation normally inhibits adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[1][2] By blocking this action, p-MPPI prevents the inhibitory effects of serotonin at these receptors.[1]
Q2: What are the reported in vivo effects of this compound?
A2: In preclinical studies, this compound has demonstrated anxiolytic-like and antidepressant-like effects.[1][3] It has been shown to antagonize the effects of 5-HT1A receptor agonists like 8-OH-DPAT, reducing their impact on locomotion, body posture, and sleep patterns.[3] Notably, at effective doses, p-MPPI alone has been reported to produce no overt behavioral changes, acting as a true antagonist.[3]
Q3: What is the recommended dose range for in vivo experiments?
A3: The effective dose of this compound can vary depending on the animal model and the specific research question. Based on published studies in mice, doses ranging from 0.5 mg/kg to 10 mg/kg (administered intraperitoneally, i.p.) have been used effectively.[3][4] Anxiolytic-like effects were observed in mice at doses between 0.5 and 4.5 mg/kg.[4] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has limited aqueous solubility. A common method involves first creating a stock solution in an organic solvent like DMSO, which is then diluted into a vehicle suitable for in vivo use. A widely referenced vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][4] It is critical to prepare the working solution fresh on the day of the experiment.[3] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q5: How should this compound solutions be stored?
A5: Powdered this compound should be stored at -20°C for up to 3 years.[4] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] In vivo working solutions are not recommended for storage and should be prepared fresh for immediate use.[3][4]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 27.5 mg/mL (47.51 mM) | Sonication is recommended to aid dissolution.[3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.79 mg/mL (3.09 mM) | This is a common formulation for in vivo use. The solution should be clear.[3] |
| Water | 3.33 mg/mL (5.75 mM) | Requires ultrasonication, warming, and heating to 60°C.[3] |
Table 2: Reported In Vivo Dosages and Effects
| Animal Model | Dosage Range (i.p.) | Observed Effect | Reference |
| Adult male Swiss Webster mice | 0.5, 1.5, 4.5 mg/kg | Dose-related anxiolytic-like profile in the elevated plus-maze.[4] | [4] |
| Adult male Swiss Webster mice | 5, 10 mg/kg | Antagonized 8-OH-DPAT-induced effects on locomotion and posture.[3][4] | [3][4] |
| C3H/He mice & Wistar rats | 0.4, 0.7, 1.0 mg/kg | Attenuated acute ethanol-induced hypothermia and sleep.[5] | [5] |
| Male mice | 13.5 mg/kg | Loss of anxiolytic effects; increase in grooming and immobility.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a 1 mg/mL working solution, a common concentration for dosing small animals. Adjustments can be made based on the desired final dose and injection volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a Stock Solution (e.g., 17.9 mg/mL in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a concentration of 17.9 mg/mL.
-
Vortex thoroughly. If dissolution is slow, sonication can be used to facilitate the process.[3] Ensure the solution is clear.
-
-
Prepare the Final Working Solution (1 mg/mL):
-
Important: Prepare this solution fresh on the day of use and add solvents sequentially.[3][4] The following volumes are for a final volume of 1 mL.
-
To a sterile tube, add 400 µL of PEG300 .
-
Add 100 µL of the 17.9 mg/mL DMSO stock solution . Mix well by vortexing.
-
Add 50 µL of Tween 80 . Mix well by vortexing until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear. If any precipitation occurs, gentle warming and/or sonication may be used.[3]
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., i.p. injection).
-
The final concentration of the vehicle components will be approximately 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the final working solution | - Incomplete dissolution of the DMSO stock.- Incorrect order of solvent addition.- Solution prepared in advance and not used immediately. | - Ensure the initial DMSO stock is a clear, fully dissolved solution. Use sonication if needed.[3][4]- Follow the protocol strictly, adding solvents in the specified order (PEG300 -> DMSO stock -> Tween 80 -> Saline).[3]- Always prepare the final working solution fresh on the day of the experiment.[3] |
| Compound won't dissolve in DMSO stock | - DMSO may have absorbed water.- Insufficient mixing energy. | - Use a fresh, unopened bottle of anhydrous, sterile DMSO.[3]- Use a vortex mixer at high speed. If issues persist, use a bath sonicator to aid dissolution.[3][4] |
| Inconsistent or no behavioral effect observed | - Suboptimal dose for the specific animal strain, age, or sex.- Degradation of the compound.- Incorrect preparation of the dosing solution. | - Perform a dose-response study to find the optimal dose (e.g., 0.5, 1.5, 4.5, 10 mg/kg).- Ensure proper storage of the powdered compound and DMSO stock solution (-20°C or -80°C).[3]- Double-check all calculations and ensure the final working solution was prepared correctly and used immediately. |
| Adverse effects or toxicity observed (e.g., excessive immobility) | - The dose is too high. | - Reduce the administered dose. A study in mice noted that a high dose of 13.5 mg/kg led to increased immobility and loss of the desired anxiolytic effect.[6]- Carefully observe animals for any signs of distress and adjust the dose accordingly in subsequent experiments. |
Mandatory Visualizations
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of p-MPPI.
Caption: Experimental workflow for preparing this compound for in vivo use.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-MPPI Hydrochloride
This technical support center provides guidance on the stability of p-MPPI hydrochloride in solution. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1]
Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions:
It is crucial to store the solutions in tightly sealed containers and protect them from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare working solutions for in vivo experiments?
A3: A common formulation for in vivo studies involves a multi-component solvent system. An example protocol is as follows:
-
Start with a stock solution of this compound in DMSO.
-
For a final working solution, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1]
-
It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure its stability and efficacy.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound solutions from light during storage and handling to prevent potential photodegradation.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation products for this compound have not been detailed in publicly available literature, based on its chemical structure which includes benzamide and piperazine moieties, potential degradation pathways include:
-
Hydrolysis: The benzamide group can undergo hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.[2][3][4][5][6]
-
Oxidation: The piperazine ring is susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of N-arylpiperazine compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing. | The solubility limit might have been exceeded, or the solvent may have absorbed water. | Gently warm the solution and sonicate to redissolve the compound. Ensure the use of anhydrous DMSO for preparing stock solutions. |
| Inconsistent or unexpected experimental results. | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Always prepare working solutions fresh on the day of use. Ensure that all solutions are protected from light. |
| Visible discoloration of the solution. | This could be a sign of chemical degradation. | Discard the solution and prepare a fresh one. Review storage and handling procedures to identify any potential issues. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Solvent | Recommended Duration |
| -80°C | DMSO | Up to 6 months[1] |
| -20°C | DMSO | Up to 1 month[1] |
| Room Temperature | Various | Not recommended for long-term storage. Prepare fresh for daily use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[7][8]
Objective: To identify potential degradation products and pathways, and to determine the intrinsic stability of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution in a photochemically transparent container to a light source within a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Signaling Pathway and Experimental Logic
The stability of this compound is critical for its function as a selective 5-HT1A receptor antagonist. Degradation of the compound can lead to a loss of affinity for the receptor, resulting in inaccurate and unreliable experimental outcomes. The following diagram illustrates the logical relationship between compound stability and its intended biological effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. geocities.ws [geocities.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Control Experiments for p-MPPI Hydrochloride Studies
Welcome to the technical support center for researchers utilizing p-MPPI hydrochloride in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies involving this selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) hydrochloride is a highly selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to bind to the 5-HT1A receptor without activating it, thereby blocking the binding and subsequent downstream signaling of the endogenous agonist, serotonin, and other 5-HT1A agonists.[1][3] this compound has been shown to have no agonist activity in both in vitro and in vivo studies.[1]
Q2: I am observing precipitation when preparing my this compound solution. What could be the cause and how can I troubleshoot this?
A2: Precipitation of hydrochloride salts like this compound in aqueous buffers is a common issue. This can be due to several factors:
-
Low Aqueous Solubility: The free base form of the compound may have limited solubility in neutral or alkaline aqueous solutions.
-
"Precipitation Upon Dilution": A compound dissolved at a high concentration in an organic solvent (like DMSO) can precipitate when diluted into an aqueous buffer where its solubility is much lower.
-
Buffer Composition: Certain buffer components, such as phosphate in PBS, can sometimes form less soluble salt complexes with the compound.
Troubleshooting Steps:
-
Optimize Solvent System: For in vitro assays, preparing a concentrated stock solution in 100% DMSO is recommended.[1][3] For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[3]
-
Adjust pH: Hydrochloride salts are generally more soluble in acidic conditions. Lowering the pH of your buffer may improve solubility. However, ensure the pH is compatible with your experimental system.
-
Use Sonication: Sonication can aid in the dissolution of the compound.[3]
-
Consider a Different Buffer: If you suspect buffer interference, consider switching from PBS to a different buffer system like HEPES or Tris-HCl.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]
Q4: What are the essential control experiments to include when using this compound?
A4: To ensure the observed effects are specifically due to the antagonism of the 5-HT1A receptor, the following control experiments are crucial:
-
Vehicle Control: This is the most fundamental control. All experimental groups, including the p-MPPI treated group, should be compared to a group that receives only the vehicle (the solvent used to dissolve this compound). This accounts for any effects of the solvent itself.
-
Positive Control (Agonist): Use a known 5-HT1A receptor agonist, such as 8-OH-DPAT, to confirm that the 5-HT1A receptors in your experimental system are functional and responsive.
-
Antagonist Specificity Control: To demonstrate that p-MPPI is specifically blocking the 5-HT1A receptor, you should show that pre-treatment with p-MPPI can block or reverse the effects of a 5-HT1A agonist like 8-OH-DPAT.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent solution preparation, degradation of the compound, or variability in the experimental system. | Prepare fresh solutions for each experiment. Ensure complete dissolution of this compound. Standardize all experimental parameters, including incubation times and cell densities. |
| No observable effect of this compound | The compound is not reaching its target, the concentration is too low, or the experimental system is not sensitive to 5-HT1A receptor modulation. | Confirm the viability and responsiveness of your cells or tissue preparation using a known 5-HT1A agonist. Perform a dose-response curve to determine the optimal concentration of this compound. For in vivo studies, consider the route of administration and bioavailability. |
| Unexpected or off-target effects | This compound may be interacting with other receptors or signaling pathways. | Conduct a counterscreen against a panel of other receptors, particularly other serotonin receptor subtypes and dopamine receptors. The off-target profile of the similar compound WAY-100635 suggests that dopamine D4 receptors could be a relevant off-target to investigate.[5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 or CHO cells)
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)
-
This compound
-
WAY-100635 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM WAY-100635).
-
Test Compound: Wells containing membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol assesses the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)
-
Cell culture medium and appropriate buffers
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration).
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the fixed concentration of the 5-HT1A agonist and forskolin to the wells (except for the basal control wells). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound at the 5-HT1A Receptor
| Radioligand | Preparation | Ki (nM) | Reference |
| [¹²⁵I]p-MPPI | Rat hippocampal homogenates | 0.32 ± 0.04 |
Table 2: In Vivo Antagonist Activity of this compound
| Agonist | Animal Model | p-MPPI Dose (mg/kg, i.p.) | Effect | Reference |
| 8-OH-DPAT | Male Rats | 5 and 10 | Reduced the effect of 8-OH-DPAT on locomotion and other behavioral measures. | [3] |
| 8-OH-DPAT | Male Rats | 5 | Reduced the effect of 8-OH-DPAT on waking and REM sleep. | [3] |
| - | Male Mice | 0.5 - 4.5 | Produced a dose-related anxiolytic profile in the elevated plus-maze. | [6] |
Visualizations
Caption: 5-HT1A Receptor Signaling and Point of Antagonism by this compound.
Caption: Logical Workflow for a this compound Control Experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-MPPI HCl [cnreagent.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Changes with p-MPPI Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-MPPI hydrochloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during behavioral experiments with this compound.
Issue 1: Expected anxiolytic-like effects are not observed or are inconsistent.
-
Question: We administered this compound to mice in an elevated plus-maze (EPM) test, expecting to see an increase in open-arm exploration, but the effect was absent or highly variable. What could be the cause?
-
Possible Causes and Solutions:
-
Incorrect Dosage: this compound exhibits a dose-dependent anxiolytic-like profile. Lower doses (e.g., 0.5-4.5 mg/kg in mice) are reported to produce these effects, while higher doses (e.g., 13.5 mg/kg) may not, and can even lead to other behaviors like increased grooming and immobility.[1] Review your dosing regimen and consider performing a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Solution Preparation and Stability: Ensure this compound is fully dissolved. Sonication is often recommended to aid dissolution.[2] Prepare solutions fresh on the day of the experiment. If using a stock solution, ensure it has been stored properly (e.g., at -20°C or -80°C for long-term storage) and aliquot to avoid repeated freeze-thaw cycles.[3]
-
Animal Handling and Habituation: Insufficient habituation of the animals to the testing room and handling by the experimenter can increase baseline anxiety levels, potentially masking the anxiolytic effects of the compound. Ensure a sufficient habituation period (e.g., at least 45-60 minutes) before testing.[4][5]
-
Experimental Environment: Factors such as lighting conditions, noise levels, and the time of day can influence anxiety-like behaviors in rodents. Maintain consistent environmental conditions across all experimental groups.
-
Issue 2: Unexplained changes in locomotor activity.
-
Question: We observed a significant decrease (or increase) in locomotor activity in our this compound-treated group that was not anticipated. How can we interpret this?
-
Possible Causes and Solutions:
-
Dose-Dependent Effects: While this compound alone may not produce overt behavioral changes at certain doses, higher concentrations can impact motor activity.[1][2] The observed changes could be a direct effect of the dose used.
-
Interaction with Other Compounds: If this compound is used in combination with other drugs, the observed locomotor changes could be due to a drug-drug interaction. For example, p-MPPI has been shown to antagonize the effects of the 5-HT1A agonist 8-OH-DPAT on locomotion.[2]
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO, PEG300, Tween 80) could have its own effects on locomotor activity. Always include a vehicle-only control group to account for these potential effects.
-
Frequently Asked Questions (FAQs)
General Properties and Mechanism of Action
-
What is the primary mechanism of action of this compound? this compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[2] It blocks the binding of serotonin to both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors.[6] Blockade of autoreceptors on serotonergic neurons can lead to an increase in neuronal firing and serotonin release.[7]
-
What are the expected behavioral effects of this compound? this compound has demonstrated anxiolytic-like and antidepressant-like effects in preclinical models.[2] At lower doses, it can increase exploration in anxiety-related tasks like the elevated plus-maze.[1] It can also antagonize the behavioral effects of 5-HT1A receptor agonists, such as 8-OH-DPAT.[2]
Experimental Design and Protocols
-
What is a typical dose range for in vivo studies? For mice, an effective dose range for observing anxiolytic-like effects is typically 0.5 to 4.5 mg/kg administered intraperitoneally (i.p.).[1] For antagonizing the effects of other compounds in rats, doses of 5 and 10 mg/kg (i.p.) have been used.[2]
-
How should I prepare this compound for in vivo administration? A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is recommended to dissolve the compound in DMSO first and then sequentially add the other solvents. Sonication can aid in dissolution.[2] Working solutions should be prepared fresh daily.
-
What is the recommended storage for this compound solutions? Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to store solutions in aliquots to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Anxiety-Like Behavior in Mice (Elevated Plus-Maze)
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | 25 ± 3 | 30 ± 4 |
| 0.5 | 35 ± 4 | 40 ± 5 |
| 1.5 | 45 ± 5 | 50 ± 6 |
| 4.5 | 42 ± 5 | 48 ± 5 |
| 13.5 | 23 ± 3 | 28 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical but representative of published findings.[1]
Table 2: Antagonism of 8-OH-DPAT-Induced Hypolocomotion by this compound in Rats
| Treatment Group | Locomotor Activity (Beam Breaks/30 min; Mean ± SEM) |
| Vehicle + Vehicle | 1500 ± 120 |
| Vehicle + 8-OH-DPAT (0.375 mg/kg, s.c.) | 500 ± 60*** |
| p-MPPI (5 mg/kg, i.p.) + 8-OH-DPAT (0.375 mg/kg, s.c.) | 1350 ± 110## |
| p-MPPI (10 mg/kg, i.p.) + 8-OH-DPAT (0.375 mg/kg, s.c.) | 1450 ± 130## |
***p < 0.001 compared to Vehicle + Vehicle. ##p < 0.01 compared to Vehicle + 8-OH-DPAT. Data are hypothetical but representative of published findings.[2]
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animal Preparation:
-
Male Swiss Webster mice (8-9 weeks old).
-
House animals in a controlled environment with a 12-h light/dark cycle.
-
Habituate mice to the testing room for at least 60 minutes before the experiment.[5]
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to the desired concentrations (e.g., 0.5, 1.5, 4.5, 13.5 mg/kg).
-
Administer the solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
-
Procedure:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Compare the data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Locomotor Activity Test in Rats
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Animal Preparation:
-
Male Sprague-Dawley rats.
-
House animals in a controlled environment.
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
-
Drug Preparation and Administration:
-
Prepare this compound and/or 8-OH-DPAT solutions as required.
-
Administer this compound (or vehicle) i.p. 30 minutes before the administration of 8-OH-DPAT (or vehicle).
-
-
Procedure:
-
Immediately after the second injection, place the rat in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).[8]
-
-
Data Analysis:
-
Quantify horizontal locomotor activity (e.g., total distance traveled, number of beam breaks).
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
-
Compare the total locomotor activity between treatment groups using appropriate statistical methods.
-
Mandatory Visualization
Caption: this compound blocks both presynaptic and postsynaptic 5-HT1A receptors.
Caption: Workflow for an elevated plus-maze experiment using this compound.
References
- 1. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated plus maze protocol [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
Technical Support Center: Understanding the Effects of p-MPPI
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of p-MPPI, a selective 5-HT1A receptor antagonist. A common observation is the lack of overt behavioral changes when p-MPPI is administered alone. This guide will delve into the nuances of its mechanism of action and provide insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We administered p-MPPI to rodents and observed no significant change in their general locomotor activity or overt behavior. Is this expected?
A1: Yes, this is a frequently reported observation. Studies have shown that p-MPPI, when administered alone, does not typically produce overt behavioral changes in rodents.[1] Its primary role is as an antagonist at the 5-HT1A receptor. Therefore, its effects are most prominent when used to block the actions of 5-HT1A receptor agonists (e.g., 8-OH-DPAT) or to investigate the tonic influence of endogenous serotonin on these receptors.
Q2: If p-MPPI doesn't produce overt behavioral changes on its own, how can we confirm its activity in our in vivo experiments?
A2: To confirm the activity of p-MPPI, it is recommended to include experimental arms where p-MPPI is used to antagonize the known effects of a 5-HT1A agonist. For example, the 5-HT1A agonist 8-OH-DPAT is known to induce a specific behavioral syndrome (including hindlimb abduction and flat body posture), as well as changes in sleep patterns.[1] Pre-treatment with p-MPPI should attenuate or block these agonist-induced effects, thus confirming the antagonist activity of p-MPPI in your experimental setup.
Q3: We are investigating the anxiolytic potential of p-MPPI. What is the expected outcome in the elevated plus-maze (EPM)?
A3: The effects of p-MPPI in the EPM are dose-dependent. Lower doses of p-MPPI (in the range of 0.5-4.5 mg/kg in mice) have been shown to produce a significant and dose-related anxiolytic-like profile.[2] This is observed as an increase in the time spent and entries into the open arms of the maze. However, it is crucial to note that these anxiolytic effects may be lost at higher doses (e.g., 13.5 mg/kg in mice), which can instead lead to an increase in immobility and grooming behaviors.[2] Therefore, a careful dose-response study is essential.
Q4: What is the mechanism of action of p-MPPI at the neuronal level?
A4: p-MPPI is a selective antagonist of 5-HT1A receptors. It has a high affinity for both presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the dorsal raphe nucleus (DRN), and postsynaptic 5-HT1A receptors in various brain regions. By blocking the inhibitory 5-HT1A autoreceptors in the DRN, p-MPPI can increase the firing rate of serotonergic neurons.[3] This leads to an increase in serotonin release in projection areas.
Q5: Are there any known effects of p-MPPI on sleep architecture?
A5: Yes, p-MPPI has been shown to affect sleep patterns. Systemic administration of p-MPPI has been reported to induce a dose-related decrease in REM sleep.[1] Furthermore, direct perfusion of p-MPPI into the dorsal raphe nucleus has been shown to reduce total REM sleep.[4]
Troubleshooting Guides
Problem: No observable anxiolytic effect of p-MPPI in the elevated plus-maze.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose | The anxiolytic-like effects of p-MPPI are dose-dependent. High doses may not produce anxiolytic effects and could even increase anxiety-like behaviors or induce confounding motor effects.[2] Conduct a dose-response study using a range of lower doses (e.g., 0.5, 1.5, and 4.5 mg/kg in mice). |
| High Baseline Anxiety | If the control animals exhibit extremely low open arm exploration, it may be difficult to detect an anxiolytic effect. Ensure the testing environment is optimized to produce a moderate level of baseline anxiety. |
| Habituation to the Maze | Repeated testing in the EPM can lead to habituation and alter behavioral responses. Ensure that each animal is tested only once. |
| Incorrect Vehicle or Route of Administration | Ensure p-MPPI is dissolved in an appropriate vehicle and administered via a route and at a pre-treatment time that allows for optimal brain penetration and receptor occupancy during the test. |
Problem: No significant increase in dorsal raphe nucleus (DRN) firing rate after p-MPPI administration in electrophysiology experiments.
| Possible Cause | Troubleshooting Step |
| Anesthetic State | The effect of p-MPPI on DRN firing is state-dependent. The increase in firing is more pronounced in awake, behaving animals compared to anesthetized preparations.[3] If possible, conduct experiments in awake or lightly anesthetized animals. |
| Low Basal Firing Rate | If the basal firing rate of the recorded serotonergic neurons is very low, the excitatory effect of p-MPPI may be less apparent. Ensure stable and characteristic baseline firing of identified serotonergic neurons before drug administration. |
| Inadequate Dose | The increase in firing rate is dose-dependent.[3] Administer a range of doses to establish a dose-response relationship. |
| Incorrect Neuronal Identification | Ensure that the recorded neurons are indeed serotonergic. This can be confirmed by their characteristic slow and regular firing pattern and their response to a 5-HT1A agonist like 8-OH-DPAT (which should inhibit firing). |
Data Presentation
Table 1: Behavioral Effects of p-MPPI in the Elevated Plus-Maze (Mouse)
| Dose (mg/kg) | Change in Open Arm Time (%) | Change in Open Arm Entries (%) | Observed Behavioral Profile | Reference |
| 0.5 | Data not specified | Data not specified | Anxiolytic-like | [2] |
| 1.5 | Data not specified | Data not specified | Anxiolytic-like | [2] |
| 4.5 | Data not specified | Data not specified | Anxiolytic-like | [2] |
| 13.5 | Data not specified | Data not specified | Increased grooming and immobility | [2] |
*Note: While the study reports a significant and dose-related anxiolytic profile at lower doses, the exact percentage changes were not provided in the abstract.
Table 2: Electrophysiological Effects of p-MPPI on Dorsal Raphe Neuron Firing (Cat)
| Dose | Change in Firing Rate | Animal State | Reference |
| Dose-dependent | Increase | Awake | [3] |
| Dose-dependent | No significant change | Asleep | [3] |
*Note: The abstract states a dose-dependent increase in firing rate but does not provide specific quantitative data (e.g., spikes/sec).
Table 3: Effects of p-MPPI on REM Sleep (Rat)
| Administration Route | Dose/Concentration | Change in REM Sleep Duration | Change in REM Sleep Latency | Reference |
| Systemic | Dose-dependent | Decrease | Data not specified | [1] |
| Intra-DRN Perfusion | 10 µM | Reduction | Data not specified | [4] |
| Intra-DRN Perfusion | 100 µM | No significant effect | Data not specified | [4] |
Table 4: p-MPPI Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | Data not specified | [5] |
Table 5: Pharmacokinetic Properties of p-MPPI
| Parameter | Value | Species | Reference |
| Half-life | Data not specified | Data not specified | |
| Bioavailability | Data not specified | Data not specified |
*Note: Specific pharmacokinetic data for p-MPPI were not found in the initial search.
Experimental Protocols
1. Murine Elevated Plus-Maze (EPM) Protocol for Assessing Anxiolytic-like Effects
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer p-MPPI or vehicle intraperitoneally (i.p.) at the desired dose and pre-treatment time.
-
Place the mouse individually in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute test session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general motor effects).
-
Anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
2. In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus (DRN)
-
Animals: Cats or rats are commonly used.
-
Procedure:
-
Surgically implant a recording microelectrode targeting the DRN.
-
Allow the animal to recover from surgery.
-
During the recording session, identify serotonergic neurons based on their characteristic slow, regular firing pattern.
-
Establish a stable baseline firing rate.
-
Administer p-MPPI intravenously (i.v.) in a cumulative dosing paradigm.
-
Record the firing rate of the neuron continuously before, during, and after drug administration.
-
-
Data Analysis:
-
Calculate the change in firing rate (spikes/sec) from baseline at each dose of p-MPPI.
-
A significant increase in firing rate is indicative of 5-HT1A autoreceptor antagonism.
-
3. In Vivo Microdialysis in the Dorsal Raphe Nucleus (DRN)
-
Animals: Rats are commonly used.
-
Procedure:
-
Surgically implant a microdialysis probe into the DRN.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to measure basal extracellular levels of serotonin and its metabolites.
-
Switch to a perfusion medium containing p-MPPI at a known concentration.
-
Continue to collect dialysate samples during and after p-MPPI perfusion.
-
-
Data Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC).
-
An increase in extracellular serotonin levels following p-MPPI perfusion would be consistent with its antagonist effect at 5-HT1A autoreceptors.
-
Mandatory Visualizations
References
- 1. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep and waking following microdialysis perfusion of the selective 5-HT1A receptor antagonist p-MPPI into the dorsal raphe nucleus in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-MPPI Hydrochloride Dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dissolution of p-MPPI hydrochloride, with a specific focus on sonication-assisted methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a selective antagonist of the serotonin 5-HT1A receptor.[1][2] It is primarily used in neuroscience research to study the role of this receptor in various physiological and pathological processes, and it has demonstrated antidepressant and anxiolytic-like effects in preclinical studies.[1][2] this compound can cross the blood-brain barrier, making it a valuable tool for in vivo studies.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and to a lesser extent in water.[2] For most in vitro and in vivo applications, DMSO is the recommended solvent for creating stock solutions.
Q3: Is sonication necessary for dissolving this compound?
A3: Sonication is highly recommended, especially when preparing higher concentration stock solutions in DMSO (e.g., 27.5 mg/mL or 47.51 mM).[1] Sonication helps to break down intermolecular interactions and particle aggregates, accelerating the dissolution process.[3][4] If a sonicator is unavailable, using a lower concentration or less powder is advised, though complete dissolution may be slower and more challenging.[1]
Q4: What is the difference between a probe sonicator and a bath sonicator for this application?
A4: A bath sonicator provides indirect, gentle, and uniform sonication, making it suitable for dissolving powdered compounds in vials or tubes without direct contact, which reduces the risk of contamination. A probe sonicator delivers high-intensity, focused energy directly into the sample, which is more powerful but can generate significant heat and may not be necessary for simple dissolution. For dissolving this compound, a bath sonicator is generally sufficient and recommended to avoid potential compound degradation from the high energy of a probe sonicator.
Q5: Can heating be used to aid the dissolution of this compound?
A5: Gentle heating can be used in conjunction with sonication to facilitate dissolution. For dissolving this compound in water, warming to 60°C is suggested.[2] For DMSO, gentle warming in a 37°C water bath for 5-10 minutes can be effective if sonication alone is insufficient.
Q6: How should I store this compound stock solutions?
A6: Once dissolved, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for dissolving this compound in DMSO using a bath sonicator.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath (optional, for gentle heating)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Initial Mixing: Briefly vortex the vial for 30-60 seconds to disperse the powder.
-
Sonication:
-
Place the vial in a water bath sonicator.
-
Sonicate for 15-20 minutes. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Monitor the solution periodically for clarity.
-
-
Gentle Heating (Optional): If the compound is not fully dissolved after sonication, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Final Assessment: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 578.87 g/mol | [1] |
| Solubility in DMSO | 27.5 mg/mL (47.51 mM) | [1] |
| Solubility in H₂O | 3.33 mg/mL (5.75 mM) | [2] |
| In Vivo Formulation | 1 mg/mL (1.73 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound is not fully dissolving. | Insufficient sonication time or power. | Increase sonication time in 10-minute intervals. If using a sonicator with power control, gradually increase the power. | The compound dissolves completely. |
| Compound aggregation. | After initial vortexing, allow the vial to sit for 5 minutes before sonication to allow for solvent penetration into aggregates. | Improved dissolution upon sonication. | |
| Hygroscopic DMSO (absorbed water). | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Water can significantly decrease the solubility of compounds in DMSO. | The compound dissolves in the fresh DMSO. | |
| Solution appears cloudy or has precipitates after dissolution. | Supersaturation. | Prepare a more dilute stock solution. | The compound remains in solution at a lower concentration. |
| Contamination. | Ensure all equipment (vials, pipette tips) is clean and sterile. Filter the solution through a 0.22 µm syringe filter. | A clear, particle-free solution is obtained. | |
| Suspected compound degradation. | Excessive heat from sonication. | Use a sonicator with temperature control or sonicate in shorter bursts with cooling periods in between. Avoid prolonged heating. | The compound dissolves without degradation. |
| Chemical instability under experimental conditions. | Perform a stability study to assess the degradation of this compound under your specific sonication and storage conditions. | Stability profile of the compound is determined. |
Visualizations
Experimental Workflow for Dissolution
Caption: Workflow for dissolving this compound.
Signaling Pathway of 5-HT1A Receptor Antagonism by p-MPPI
Caption: p-MPPI blocks serotonin's effect on the 5-HT1A receptor.
References
adjusting p-MPPI hydrochloride dosage for different species
Welcome to the technical support center for p-MPPI hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] It binds to these receptors with high affinity but does not activate them, thereby blocking the effects of the endogenous ligand, serotonin.[3] This antagonism can lead to various downstream effects, making it a valuable tool for studying the role of the 5-HT1A receptor in neuropsychiatric disorders.
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily used in neuroscience research, particularly in studies related to anxiety, depression, and the regulation of sleep and wakefulness.[1][4] Its ability to cross the blood-brain barrier makes it suitable for in vivo studies investigating the central nervous system.[5]
Q3: What is the recommended solvent for dissolving this compound for in vivo studies?
A3: A common vehicle for in vivo administration of this compound is a co-solvent system. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] It is crucial to dissolve the compound fully in DMSO before adding the other components sequentially.
Q4: How should this compound solutions be stored?
A4: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Incorrect solvent ratio- Improper mixing order- Low temperature- High drug concentration | - Ensure p-MPPI is fully dissolved in DMSO before adding other solvents.[7]- Gently warm the solution to 37°C and use sonication to aid dissolution.[7]- Prepare a lower concentration of the final formulation if precipitation persists. |
| Inconsistent or unexpected behavioral effects in animals | - Incorrect dosage- Poor bioavailability- Off-target effects- Animal stress | - Perform a dose-response study to determine the optimal dose for your specific model and endpoint.[1]- Ensure the formulation is homogenous before each injection.[7]- Consider the route of administration; intraperitoneal (i.p.) or intravenous (i.v.) routes may offer more consistent exposure than oral administration for hydrophobic compounds.[7]- Be aware of potential off-target effects at higher doses and consider including control groups to assess for non-specific behavioral changes. |
| Difficulty in replicating results between experiments | - Variability in animal weight, age, or strain- Inconsistent formulation preparation- Differences in experimental conditions | - Standardize animal characteristics as much as possible.- Prepare fresh formulations for each experiment using a consistent protocol.[7]- Maintain consistent environmental conditions (e.g., light-dark cycle, temperature) and handling procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved. Sonication can be used to aid dissolution.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is mixed well after each addition:
-
Add 400 µL of PEG300 for every 100 µL of DMSO stock solution.
-
Add 50 µL of Tween 80.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][6]
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Dose-Ranging Study for a New Species
This protocol provides a general framework for determining the effective dose of this compound in a new animal species.
Objective: To identify a dose range that elicits the desired pharmacological effect without causing adverse side effects.
Procedure:
-
Literature Review and Dose Estimation:
-
Pilot Study (Dose Escalation):
-
Select a small number of animals for the pilot study.
-
Start with a low dose, significantly lower than the estimated effective dose, to assess for any acute toxicity.
-
Administer a single dose of this compound and observe the animals closely for a defined period for any signs of distress or adverse effects.
-
If no adverse effects are observed, gradually increase the dose in subsequent groups of animals.
-
-
Dose-Response Study:
-
Once a safe dose range is established, design a study with multiple dose groups (e.g., vehicle, low, medium, and high dose) to evaluate the dose-dependent effects on your primary endpoint.
-
The doses should be selected to span the expected therapeutic range.
-
Include a sufficient number of animals per group to achieve statistical power.
-
-
Data Analysis:
-
Analyze the data to determine the relationship between the dose of this compound and the observed effect.
-
Identify the dose that produces the desired effect with minimal side effects.
-
Data Presentation
Table 1: Reported Effective Doses of this compound in Different Species
| Species | Dose Range | Route of Administration | Experimental Context | Reference |
| Mouse | 0.5 - 4.5 mg/kg | i.p. | Anxiolytic-like effects in the elevated plus-maze | [10] |
| Mouse | 0.4 - 1.0 mg/kg | i.p. | Attenuation of ethanol-induced hypothermia and sleep | [11] |
| Rat | 0.4 mg/kg | i.p. | Attenuation of ethanol-induced hypothermia and sleep | [11] |
| Rat | 5 - 10 mg/kg | i.p. | Antagonism of 8-OH-DPAT effects on sleep and behavior | [4] |
| Cat | Dose-dependent increase in firing rate | Systemic | Increased dorsal raphe unit activity | [12] |
Table 2: Allometric Scaling Factors for Dose Conversion Between Species
This table provides Km factors (body weight/body surface area) for converting doses between species based on body surface area.[13][14]
Formula for Dose Conversion: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) * (Km of Species A / Km of Species B)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km factor |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12.0 |
| Cat | 2.0 | 0.18 | 11.1 |
| Dog | 10 | 0.45 | 22.2 |
| Monkey (Cynomolgus) | 3 | 0.24 | 12.5 |
| Human | 60 | 1.62 | 37.0 |
Note: Allometric scaling provides an estimation and should be followed by in-vivo dose-ranging studies.
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Caption: Experimental workflow for determining the optimal dose of this compound in a new species.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT(1A) receptor antagonist p-MPPI attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conversion between animals and human [targetmol.com]
- 14. sysrevpharm.org [sysrevpharm.org]
Validation & Comparative
A Head-to-Head Battle of 5-HT1A Antagonists: p-MPPI Hydrochloride vs. WAY-100635
For researchers and drug development professionals navigating the landscape of serotonergic modulation, the choice of a selective 5-HT1A receptor antagonist is a critical decision. Among the prominent options, p-MPPI hydrochloride and WAY-100635 have emerged as potent tools. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform your research and development endeavors.
This comprehensive analysis delves into the binding affinities, functional antagonism, and in vivo effects of these two compounds, presenting a clear picture of their respective pharmacological profiles.
At the Receptor: A Quantitative Look at Binding Affinity
The cornerstone of any antagonist's efficacy is its ability to bind to the target receptor with high affinity and selectivity. Both this compound and WAY-100635 demonstrate nanomolar affinity for the 5-HT1A receptor, effectively blocking the binding of the endogenous ligand, serotonin.
| Compound | Radioligand | Preparation | Ki (nM) | pIC50 | Reference |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | - | 8.87 | [1] |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampus | IC50 = 1.35 | - | [2] |
| MPPI | [3H]8-OH-DPAT | h5-HT1A Receptors (HEK293 cells) | 1.1 | - |
Note: MPPI is closely related to p-MPPI and is often used interchangeably in literature.
WAY-100635 exhibits a pIC50 of 8.87 in displacing [3H]8-OH-DPAT from rat hippocampal membranes, corresponding to a high binding affinity.[1] Another study reported an IC50 of 1.35 nM for WAY-100635 in rat hippocampus.[2]
Functional Antagonism: Gauging the Blockade
Beyond simple binding, the true measure of an antagonist lies in its ability to inhibit the functional response triggered by an agonist. Both compounds are characterized as "silent" antagonists, meaning they do not possess intrinsic agonist activity.
| Compound | Agonist | Assay | Apparent pA2 | Reference |
| WAY-100635 | 5-Carboxamidotryptamine | Isolated Guinea-Pig Ileum | 9.71 | [1] |
| WAY-100635 | 8-OH-DPAT, Buspirone, S 14506 | In vivo microdialysis (rat hippocampus) | 7.95 | [3] |
In Vivo Efficacy: Behavioral and Physiological Outcomes
The ultimate test of these antagonists is their performance in living organisms. Both this compound and WAY-100635 have been shown to exert significant effects in various animal models.
Anxiolytic-like Effects:
A key application for 5-HT1A antagonists is in the study and potential treatment of anxiety.
-
This compound: In the murine elevated plus-maze, p-MPPI (0.5-4.5 mg/kg, i.p.) produced a significant and dose-related anxiolytic-like profile.[6]
-
WAY-100635: This compound has also demonstrated anxiolytic-like effects in the mouse light/dark box anxiety model and in a primate model of fear and anxiety.[2][7]
Antagonism of Agonist-Induced Behaviors:
Both compounds effectively block the physiological and behavioral changes induced by 5-HT1A agonists like 8-OH-DPAT.
-
This compound: Pre-treatment with p-MPPI (5 and 10 mg/kg, i.p.) antagonized 8-OH-DPAT-induced behaviors such as hindlimb abduction and flat body posture.[5]
-
WAY-100635: WAY-100635 dose-dependently blocks the ability of 8-OH-DPAT to induce the '5-HT syndrome', hypothermia, and hyperphagia.[2]
Experimental Protocols in Focus
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and WAY-100635 for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: Membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the competing antagonist (p-MPPI or WAY-100635).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of antagonist that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To assess the functional antagonist activity of this compound and WAY-100635 in the brain.
Protocol:
-
Animal Preparation: A microdialysis probe is stereotaxically implanted into the hippocampus of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of serotonin.
-
Drug Administration: The 5-HT1A agonist (e.g., 8-OH-DPAT) is administered, and the subsequent decrease in serotonin levels is monitored.
-
Antagonist Challenge: In a separate group of animals, the antagonist (p-MPPI or WAY-100635) is administered prior to the agonist.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The ability of the antagonist to prevent the agonist-induced decrease in serotonin is used to determine its in vivo potency.
Murine Elevated Plus-Maze
Objective: To evaluate the anxiolytic-like effects of this compound and WAY-100635.
Protocol:
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Animal Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Mice are administered either vehicle, this compound, or WAY-100635 at various doses via intraperitoneal (i.p.) injection.
-
Testing: After a set pre-treatment time, each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Behavioral Recording: The session is recorded by an overhead video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
Data Analysis: An increase in the time spent in or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizing the Mechanisms
To better understand the context of these compounds' actions, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow.
References
- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of the selective 5-HT1A receptor antagonist WAY 100635 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: p-MPPI Hydrochloride vs. Buspirone
For researchers and professionals in drug development, a nuanced understanding of the pharmacological differences between tool compounds and clinically approved drugs is paramount. This guide provides a detailed, objective comparison of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist, and buspirone, an anxiolytic agent with a more complex pharmacological profile. This comparison is supported by quantitative data from preclinical studies and detailed experimental protocols.
Mechanism of Action and Receptor Binding Profiles
This compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter serotonin to these receptors, thereby inhibiting their activation.[3][4] It has demonstrated high affinity for 5-HT1A receptors and is utilized in research to investigate the role of this receptor in various physiological and pathological processes.[2]
Buspirone , in contrast, is classified as a 5-HT1A receptor partial agonist.[5][6] This means it binds to and activates the 5-HT1A receptor, but with lower intrinsic efficacy than the full endogenous agonist, serotonin. At presynaptic 5-HT1A autoreceptors, which regulate serotonin synthesis and release, buspirone acts as a full agonist.[5] However, at postsynaptic 5-HT1A receptors, it functions as a partial agonist.[5] This dual action is believed to contribute to its anxiolytic effects.[5] Furthermore, buspirone exhibits a broader receptor interaction profile, with notable affinity for dopamine D2, D3, and D4 receptors, where it generally acts as an antagonist.[5][7][8]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and buspirone for various neurotransmitter receptors, as determined by radioligand binding assays. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | ~0.04-0.6[9][10] | 4 - 78[5] |
| Dopamine D2 | Data not available | 484[5] |
| Dopamine D3 | Data not available | 98[5][7] |
| Dopamine D4 | Data not available | 29.2[5] |
Functional Activity at the 5-HT1A Receptor
Functional assays, such as the [35S]GTPγS binding assay, are employed to determine the intrinsic activity of a compound at a G-protein coupled receptor. In this assay, agonist activation of the receptor stimulates the binding of [35S]GTPγS to G-proteins. An antagonist would not stimulate this binding and would block the effect of an agonist.
| Compound | Functional Activity at 5-HT1A | Emax (% of 5-HT) | EC50 (nM) |
| This compound | Antagonist[2] | Data not available | Data not available |
| Buspirone | Partial Agonist[11][12] | ~45% (inhibition of forskolin-stimulated cAMP) | ~10-20 (inhibition of forskolin-stimulated cAMP) |
In Vivo Effects: A Comparative Overview
Preclinical studies in animal models have investigated the behavioral effects of both this compound and buspirone.
Anxiolytic-like Effects: Both compounds have demonstrated anxiolytic-like properties in rodent models of anxiety, such as the elevated plus-maze.[13][14] However, the underlying mechanisms are distinct. Buspirone's anxiolytic effect is attributed to its partial agonism at 5-HT1A receptors, while the anxiolytic-like profile of p-MPPI, a 5-HT1A antagonist, suggests a more complex role for this receptor in anxiety regulation.
Effects on Neurotransmitter Levels: In vivo microdialysis studies have shown that buspirone can modulate the levels of various neurotransmitters. Acute administration of buspirone has been shown to increase plasma levels of noradrenaline, dopamine, and free serotonin.[15] Chronic buspirone treatment has been found to have differential effects on serotonin efflux in various brain regions, with no systematic changes in dopamine efflux.[16] The effects of p-MPPI on neurotransmitter levels are primarily linked to its blockade of 5-HT1A autoreceptors, which can lead to an increase in the firing rate of serotonergic neurons.[3][4]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Test compounds (this compound and buspirone).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to a set of wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity at the 5-HT1A Receptor
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) and efficacy (Emax) of a test compound at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (this compound and buspirone).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.
-
Add varying concentrations of the test compound. For antagonist testing, add a fixed concentration of a known 5-HT1A agonist.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters.
-
For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration to determine the EC50 and Emax values. For antagonists, determine the ability to block agonist-stimulated binding.
Visualizing the Mechanisms of Action
Caption: Mechanisms of action for this compound and buspirone.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound and buspirone, while both interacting with the 5-HT1A receptor, exhibit fundamentally different pharmacological profiles. p-MPPI acts as a selective antagonist, making it a valuable tool for dissecting the specific roles of the 5-HT1A receptor. In contrast, buspirone's partial agonism at 5-HT1A receptors, coupled with its interactions with dopamine receptors, results in a more complex mechanism of action that underlies its clinical efficacy as an anxiolytic. For researchers, the choice between these two compounds will depend on the specific experimental question being addressed, with p-MPPI offering greater selectivity for 5-HT1A receptor blockade and buspirone providing a model of a clinically used therapeutic with a multi-receptor profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Subnanomolar dopamine D3 receptor antagonism coupled to moderate D2 affinity results in favourable antipsychotic-like activity in rodent models: I. neurochemical characterisation of RG-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [Buspirone increases D2-like dopaminergic receptor density in rat corpus striatum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. <i>p</i>-MPPI | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. xenotech.com [xenotech.com]
- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of buspirone on plasma neurotransmitters in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of acute and chronic buspirone on impulsive choice and efflux of 5-HT and dopamine in hippocampus, nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-MPPI Hydrochloride: Unraveling its 5-HT1A Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-MPPI hydrochloride's performance as a selective 5-HT1A receptor antagonist against other commonly used alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
This compound is a selective and high-affinity antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] It readily crosses the blood-brain barrier and has demonstrated antidepressant and anxiolytic-like effects in preclinical studies.[1][3] Notably, this compound exhibits no intrinsic agonist activity at pre- and post-synaptic 5-HT1A receptors, establishing it as a true antagonist.[1]
Performance Comparison: this compound vs. Alternative 5-HT1A Antagonists
To objectively evaluate the antagonist activity of this compound, its performance is compared with two well-characterized 5-HT1A receptor antagonists: WAY-100635 and Spiperone. The following table summarizes their binding affinities (Ki) and functional antagonist potencies (IC50) at the 5-HT1A receptor. Lower values indicate higher affinity and potency.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Antagonism (IC50) [nM] | Key Characteristics |
| This compound | 5-HT1A | ~0.04 (Kd for [125I]p-MPPI) | Not explicitly found | Selective 5-HT1A antagonist with no reported agonist activity. Demonstrates in vivo efficacy. |
| WAY-100635 | 5-HT1A | 0.39[4] | 0.91[4] | Potent and selective "silent" antagonist. Also a potent dopamine D4 receptor agonist. |
| Spiperone | 5-HT1A, D2, 5-HT2A | Not explicitly found for 5-HT1A | Not explicitly found for 5-HT1A | Potent antagonist with activity at multiple receptors, including dopamine D2 and serotonin 5-HT2A receptors. Acts as an inverse agonist at 5-HT1A receptors.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two fundamental assays used to characterize 5-HT1A receptor antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and its alternatives for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or transfected cell lines).
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Test compounds: this compound, WAY-100635, Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor, allowing for the differentiation of agonists, antagonists, and inverse agonists.
Objective: To confirm the antagonist activity of this compound by measuring its ability to block agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Test compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, the 5-HT1A agonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the concentration of this compound to determine its ability to inhibit agonist-stimulated G-protein activation and calculate its IC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 5-HT1A Receptor Blockade by p-MPPI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-MPPI hydrochloride with other commonly used 5-HT1A receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on the serotonergic system.
Introduction to 5-HT1A Receptor Antagonism
The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) critically involved in the modulation of mood, anxiety, and cognition. Its antagonists are valuable pharmacological tools for studying the physiological and pathological roles of this receptor and hold therapeutic potential for various neuropsychiatric disorders. p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) hydrochloride is a potent and selective 5-HT1A receptor antagonist. This guide evaluates its performance against other established antagonists: WAY-100635, NAN-190, and Spiperone.
Comparative Analysis of 5-HT1A Receptor Antagonists
The validation of a receptor antagonist relies on a combination of in vitro and in vivo experimental data. This section compares this compound with other antagonists based on their binding affinity, functional antagonism, and in vivo efficacy.
Table 1: Comparison of Binding Affinities for the 5-HT1A Receptor
This table summarizes the equilibrium dissociation constant (Ki) values for p-MPPI and other antagonists, indicating their binding affinity for the 5-HT1A receptor. Lower Ki values represent higher binding affinity.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| p-MPPI | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 0.8 | [1] |
| WAY-100635 | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.35 | [2] |
| NAN-190 | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.9 (KB) | [3] |
| Spiperone | [³H]Spiperone | HEK293 cells expressing h5-HT1A | ~31.6 | [1] |
Table 2: Comparison of Functional Antagonist Potency
Functional assays are crucial for determining a compound's ability to block receptor-mediated signaling. This table would ideally contain pA2 or IC50 values from functional assays such as GTPγS binding or adenylyl cyclase inhibition. While direct comparative data for all four compounds in a single study is limited, the available information indicates their antagonist properties.
| Compound | Functional Assay | Effect | Potency | Reference |
| p-MPPI | In vivo electrophysiology | Blocks 8-OH-DPAT-induced inhibition of dorsal raphe firing | ED50 shift from 1.3 µg/kg to 4.7 µg/kg | [4] |
| WAY-100635 | In vivo electrophysiology | Blocks 8-OH-DPAT-induced inhibition of dorsal raphe firing | ED50 shift from 1.3 µg/kg to 16.9 µg/kg | [4] |
| NAN-190 | Adenylyl Cyclase Assay | Competitive antagonist of 5-CT-induced inhibition | KB = 1.9 nM | [3] |
| Spiperone | [³⁵S]GTPγS Binding Assay | Inverse agonist (inhibits basal binding) | IC50 = 55.5 nM | [1] |
Table 3: Comparison of In Vivo Efficacy in Modulating Neuronal Firing
In vivo electrophysiology, particularly monitoring the firing rate of serotonergic neurons in the dorsal raphe nucleus, is a key method for validating 5-HT1A receptor blockade. Antagonists are expected to block the inhibitory effect of 5-HT1A agonists like 8-OH-DPAT.
| Compound | Animal Model | Effect on Dorsal Raphe Firing | Antagonist Potency (vs. 8-OH-DPAT) | Reference |
| p-MPPI | Anesthetized Rats | Blocks 8-OH-DPAT-induced inhibition | Shift in 8-OH-DPAT ED50 to 4.7 µg/kg | [4] |
| WAY-100635 | Anesthetized Rats | Blocks 8-OH-DPAT-induced inhibition | Shift in 8-OH-DPAT ED50 to 16.9 µg/kg | [4] |
| WAY-100635 | Behaving Cats | Increases neuronal activity and blocks 8-OH-DPAT inhibition | Complete blockade at doses as low as 0.1 mg/kg i.v. | [5] |
| Spiperone | Behaving Cats | Increases spontaneous firing rate | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal tissue or cells expressing the 5-HT1A receptor
-
Radioligand (e.g., [³H]8-OH-DPAT for agonist displacement or [³H]WAY-100635 for antagonist displacement)
-
Test compounds (p-MPPI, WAY-100635, NAN-190, Spiperone)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation and varying concentrations of the test compound. Include a control with no test compound (total binding) and a control with a high concentration of a known 5-HT1A ligand to determine non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of a compound to antagonize agonist-stimulated G-protein activation at the 5-HT1A receptor.
Materials:
-
Membranes from cells expressing the 5-HT1A receptor
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
Test compounds (p-MPPI, WAY-100635, NAN-190, Spiperone)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of the 5-HT1A agonist, varying concentrations of the test compound, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters as described above.
-
Quantification and Analysis: Measure the radioactivity and plot the [³⁵S]GTPγS binding against the concentration of the test compound to determine its IC50 or pA2 value for antagonizing the agonist effect.
In Vivo Electrophysiology
Objective: To assess the ability of a test compound to block the effects of a 5-HT1A agonist on the firing rate of dorsal raphe neurons in an anesthetized animal model.
Materials:
-
Anesthetized rats
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
5-HT1A agonist (8-OH-DPAT)
-
Test compounds (p-MPPI, WAY-100635)
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the dorsal raphe nucleus to record the extracellular activity of single serotonergic neurons.
-
Baseline Recording: Record the baseline firing rate of an identified serotonergic neuron.
-
Drug Administration: Administer the test compound (antagonist) intravenously or intraperitoneally. After a suitable pre-treatment time, administer the 5-HT1A agonist (8-OH-DPAT) and record the change in neuronal firing rate.
-
Data Analysis: Compare the dose-response curve of the agonist in the presence and absence of the antagonist to determine the antagonist's potency (e.g., by calculating the shift in the agonist's ED50).[4]
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway and the inhibitory action of p-MPPI.
Experimental Workflow for Validating 5-HT1A Receptor Blockade
Caption: Workflow for validating 5-HT1A receptor blockade from in vitro to in vivo.
Conclusion
This compound is a potent and selective 5-HT1A receptor antagonist with high binding affinity, comparable to other well-established antagonists like WAY-100635. In vivo studies confirm its ability to effectively block 5-HT1A autoreceptors in the dorsal raphe nucleus. While WAY-100635 appears to be a more potent antagonist in the specific in vivo electrophysiology model cited, p-MPPI remains a valuable tool for investigating the 5-HT1A receptor system. The choice of antagonist will ultimately depend on the specific requirements of the experimental design, including the desired potency, selectivity profile, and the biological system under investigation. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
p-MPPI Hydrochloride: A Comparative Guide to Off-Target Binding Profiles
For researchers in pharmacology and drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target binding profile of p-MPPI hydrochloride, a widely used 5-HT1A receptor antagonist, alongside two common alternatives: WAY-100635 and Spiperone.
Executive Summary
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine) hydrochloride is consistently reported as a highly selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] While comprehensive public data from broad off-target screening panels are limited, available information underscores its high specificity for the 5-HT1A receptor. In contrast, alternative 5-HT1A antagonists such as WAY-100635 and Spiperone exhibit significant affinities for other receptors, which can be critical considerations for experimental design and data interpretation. WAY-100635 also binds with high affinity to the dopamine D4 receptor, and Spiperone has a broader profile, showing high affinity for dopamine D2 and serotonin 5-HT2A receptors in addition to 5-HT1A.[6]
Comparative Binding Profiles
The following table summarizes the available quantitative binding data for this compound and its alternatives. The data are presented as Ki (nM) or IC50 (nM) values, where a lower value indicates a higher binding affinity.
| Target | p-MPPI (Ki/IC50 in nM) | WAY-100635 (Ki/IC50 in nM) | Spiperone (Ki/IC50 in nM) |
| 5-HT1A | ~1 | ~1 | ~1-10 |
| Dopamine D2 | - | High (low affinity) | ~0.1-1 |
| Dopamine D4 | - | ~3-16 | - |
| 5-HT2A | - | >100 | ~1-10 |
| 5-HT2C | - | >100 | Lower affinity than 5-HT2A |
| α1-Adrenergic | - | >100 | Moderate affinity |
Note: A definitive, publicly available, comprehensive off-target binding panel for this compound is not available. The high selectivity is inferred from multiple studies focusing on its 5-HT1A activity.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the binding data, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
- Radioligand: A tritiated 5-HT1A antagonist, such as [3H]-WAY-100635, with a high specific activity.
- Test Compounds: this compound, WAY-100635, and Spiperone, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.
- Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
- Scintillation Counter: A liquid scintillation counter to measure radioactivity.
2. Procedure:
- Preparation of Reagents:
- Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.
- Prepare serial dilutions of the test compounds in assay buffer.
- Dilute the radioligand to a working concentration (typically at or below its Kd) in assay buffer.
- Assay Setup:
- In a 96-well plate, add the following to each well:
- Assay buffer
- Test compound at various concentrations (for competition curves) or buffer/non-specific binding control (e.g., a high concentration of an unlabeled ligand).
- Radioligand.
- Cell membranes to initiate the binding reaction.
- Incubation:
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration:
- Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Measurement of Radioactivity:
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
- The data are analyzed using non-linear regression to determine the IC50 value for each test compound.
- The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound stands out as a highly selective 5-HT1A receptor antagonist, making it a valuable tool for studies where precise targeting of this receptor is crucial.[1][2][3][4][5] For experiments where potential interactions with dopaminergic or other serotonergic receptors could confound the results, p-MPPI is a superior choice over WAY-100635 and Spiperone. However, when investigating phenomena where the interplay between 5-HT1A and dopamine D4 or D2/5-HT2A receptors is of interest, WAY-100635 and Spiperone, respectively, may be more appropriate tools, provided their off-target activities are carefully considered in the experimental design and data interpretation. Researchers should always choose their pharmacological tools based on the specific questions being addressed and be mindful of the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-MPPI HCl [cnreagent.com]
- 5. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of p-MPPI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist, with other commonly used 5-HT1A receptor ligands. The focus is on the cross-reactivity and binding affinity profiles of these compounds, supported by experimental data to aid in the selection of appropriate tools for research and drug development.
Introduction to this compound
This compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine) is a well-established pharmacological tool recognized for its high affinity and selectivity as an antagonist for the serotonin 1A (5-HT1A) receptor. It readily crosses the blood-brain barrier and exhibits anxiolytic-like and antidepressant-like effects in preclinical models. Notably, p-MPPI displays no agonist activity at pre- and post-synaptic 5-HT1A receptors, making it a true antagonist.[1][2][3]
Comparative Binding Profile
To objectively assess the cross-reactivity of this compound, its binding affinity (Ki) at the 5-HT1A receptor is compared with that of other key 5-HT1A receptor ligands: WAY-100635 (a selective antagonist), buspirone (a partial agonist), and 8-OH-DPAT (a full agonist). The binding affinities of these compounds for other relevant receptors are also presented to highlight their selectivity profiles.
| Compound | 5-HT1A (Ki, nM) | Other Receptors (Ki, nM) | Reference(s) |
| p-MPPI | 0.2 - 2.6 | Data on a broad panel of other receptors is limited, but it is consistently reported as highly selective for 5-HT1A. | [4] |
| WAY-100635 | 0.39 - 0.84 | Dopamine D4.2: 16, Dopamine D3: 370, Dopamine D2L: 940, α1-adrenergic: ~250 (pIC50 = 6.6) | [1][5] |
| Buspirone | ~2-40 (low affinity for D2) | Dopamine D2: ~400-800 (low affinity) | [6][7] |
| 8-OH-DPAT | ~1-10 | 5-HT7: 466 | [8][9] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The values presented here are a representative range from the cited literature.
Analysis of Cross-Reactivity
WAY-100635: While also a potent and selective 5-HT1A antagonist, WAY-100635 exhibits significant affinity for the dopamine D4 receptor, where it acts as an agonist.[1][5] This cross-reactivity is a critical consideration in experimental design, as effects observed with WAY-100635 may not be solely attributable to 5-HT1A receptor blockade. It also has a lower affinity for α1-adrenergic receptors.[1]
Buspirone: As a partial agonist at 5-HT1A receptors, buspirone also displays a notable affinity for dopamine D2 receptors, where it acts as an antagonist.[6][7] This dual action is thought to contribute to its overall pharmacological profile.
8-OH-DPAT: A classic 5-HT1A full agonist, 8-OH-DPAT also has a moderate affinity for the 5-HT7 receptor.[8][9] This interaction should be considered when interpreting data from studies using this compound.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is essential to consider the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate the 5-HT1A receptor signaling cascade and a typical experimental workflow for determining binding affinity.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., p-MPPI) for the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) is commonly used.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.
-
Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktails and Vials.
-
Liquid Scintillation Counter.
-
96-well Plates.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend it in ice-cold assay buffer to a predetermined protein concentration (typically 50-100 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of the non-specific binding control.
-
25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of the radioligand solution (e.g., [³H]8-OH-DPAT at a final concentration of ~1 nM).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a highly selective and potent antagonist of the 5-HT1A receptor. Its favorable cross-reactivity profile, with minimal off-target effects at other common neurotransmitter receptors, makes it a valuable tool for specifically investigating the role of the 5-HT1A receptor in physiological and pathological processes. When selecting a 5-HT1A receptor ligand for research, it is crucial to consider the potential for cross-reactivity with other receptors, as demonstrated by the profiles of WAY-100635, buspirone, and 8-OH-DPAT. This guide provides the necessary data and protocols to make informed decisions for designing and interpreting experiments in the field of neuroscience and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-MPPI HCl [cnreagent.com]
- 3. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 6. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of p-MPPI Hydrochloride and p-MPPF: Potent 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two widely utilized selective antagonists of the serotonin 1A (5-HT1A) receptor: p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) hydrochloride and p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine). Both compounds are invaluable tools in neuroscience research, particularly in studies investigating the role of the 5-HT1A receptor in neuropsychiatric disorders. This document synthesizes available in vivo experimental data to facilitate an objective comparison of their performance and provides detailed experimental protocols for key assays.
Core Compound Properties
| Feature | p-MPPI Hydrochloride | p-MPPF |
| Full Name | 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride | 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine |
| Primary Target | 5-HT1A Receptor Antagonist[1] | 5-HT1A Receptor Antagonist[2][3] |
| Key In Vivo Application | Preclinical studies of anxiety and depression.[1] | Preclinical and clinical PET imaging of 5-HT1A receptors.[4][5] |
In Vivo Efficacy and Potency Comparison
While direct head-to-head in vivo comparative studies are limited, data from independent research allows for an indirect assessment of their potency and efficacy. One study has noted that p-MPPF is a more potent 5-HT1A antagonist than p-MPPI.[2] The following tables summarize key in vivo findings for each compound.
This compound: In Vivo Behavioral Effects
A study utilizing the murine elevated plus-maze, a common behavioral test for anxiety, demonstrated that p-MPPI exhibits anxiolytic-like effects at lower doses.[1]
| Animal Model | Experiment | Doses Administered (mg/kg) | Key Findings |
| Male Mice | Elevated Plus-Maze | 0.5 - 4.5 | Produced a significant and dose-related anxiolytic profile.[1] |
| Male Mice | Elevated Plus-Maze | 13.5 | Anxiolytic effects were lost; an increase in grooming and immobility was observed.[1] |
p-MPPF: In Vivo Receptor Occupancy and Functional Antagonism
p-MPPF, particularly in its radiolabeled form ([18F]p-MPPF), is extensively used in Positron Emission Tomography (PET) to quantify 5-HT1A receptor occupancy in vivo.
| Animal/Human Model | Experiment | Key Findings |
| Rats | In vivo PET imaging | [18F]p-MPPF crosses the blood-brain barrier and shows specific binding to 5-HT1A receptors, which is reversible.[3][5] |
| Humans | In vivo PET imaging | Confirmed as a suitable radioligand for the quantitative analysis of 5-HT1A receptor distribution in the living human brain.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for comparing these antagonists, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a general workflow for in vivo comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments relevant to the study of p-MPPI and p-MPPF.
In Vivo Electrophysiology: Single-Unit Recording
This protocol is designed to measure the firing rate of individual neurons in response to the administration of a 5-HT1A antagonist.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Micromanipulator
-
Glass micropipettes (2-5 MΩ) filled with 2M NaCl
-
Recording amplifier and data acquisition system
-
This compound or p-MPPF solution for administration
Procedure:
-
Anesthetize the animal and secure it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., dorsal raphe nucleus).
-
Slowly lower the recording micropipette into the target region.
-
Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potential.
-
Record a stable baseline firing activity for at least 10 minutes.
-
Administer the 5-HT1A antagonist (p-MPPI or p-MPPF) systemically (e.g., intraperitoneally or intravenously) at the desired doses.
-
Continuously record the neuronal firing rate to observe changes induced by the antagonist.
-
Analyze the data by comparing the firing rate before and after drug administration.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
Materials:
-
Microdialysis probes
-
Guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system for neurotransmitter analysis
-
This compound or p-MPPF solution for administration
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex) and allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Allow for a 2-3 hour equilibration period to establish a stable baseline of extracellular neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer p-MPPI or p-MPPF at the desired doses.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the concentration of neurotransmitters (e.g., serotonin) in the dialysate samples using HPLC.
-
Express the post-administration neurotransmitter levels as a percentage change from the baseline.
Elevated Plus-Maze Test
This is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
This compound or p-MPPF solution for administration
Procedure:
-
Administer the test compound (p-MPPI or p-MPPF) or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera positioned above the maze.
-
Analyze the video recordings to determine the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Conclusion
Both this compound and p-MPPF are highly selective and potent antagonists of the 5-HT1A receptor, making them essential tools for neuroscience research. While p-MPPF has demonstrated higher potency in at least one report, the choice between these two compounds may ultimately depend on the specific experimental application. For in vivo behavioral studies, p-MPPI has a more established profile with dose-response data available for anxiolytic-like effects.[1] In contrast, p-MPPF, particularly its radiolabeled form, is the preferred agent for in vivo visualization and quantification of 5-HT1A receptors using PET imaging.[4][5] The provided experimental protocols offer a foundation for researchers to design and conduct rigorous in vivo comparisons to further elucidate the pharmacological nuances of these important research compounds.
References
- 1. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution, autoradiography, and metabolism of 4-(2'-methoxyphenyl)-1-[2' -[N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), a new serotonin 5-HT(1A) antagonist for positron emission tomography: An In vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
P-MPPI as an Antagonist to 8-OH-DPAT-Induced Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of the selective 5-HT1A receptor antagonist, p-MPPI, on the behaviors induced by the 5-HT1A receptor agonist, 8-OH-DPAT. The information is compiled from preclinical studies and is intended to support further research and drug development in neuropsychopharmacology.
Summary of Antagonistic Effects
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent and selective 5-HT1A receptor agonist, induces a range of behavioral changes in animal models, collectively known as the "serotonin syndrome." These behaviors include alterations in locomotion, flat body posture, and hindlimb abduction. The compound 4-(2'-methoxyphenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]ethyl-piperazine (p-MPPI) has been demonstrated to act as a potent antagonist at the 5-HT1A receptor, effectively blocking or attenuating the behavioral effects of 8-OH-DPAT.[1]
Pre-treatment with p-MPPI has been shown to significantly reduce 8-OH-DPAT's effects on locomotion and to partially or completely antagonize the induction of flat body posture and hindlimb abduction in rats.[1] This antagonistic relationship highlights the specificity of p-MPPI for the 5-HT1A receptor and provides a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Quantitative Data Comparison
The following table summarizes the quantitative data from a key study investigating the antagonist effects of p-MPPI on 8-OH-DPAT-induced behaviors in rats. The data is extracted from the abstract of Sørensen et al. (2001) as the full text was not accessible.
| Behavioral Parameter | Treatment Group | Dose (mg/kg) | Route of Administration | Observation |
| Locomotion | 8-OH-DPAT | 0.375 | s.c. | Increased locomotion |
| p-MPPI + 8-OH-DPAT | 5 + 0.375 | i.p. + s.c. | Reduced effect of 8-OH-DPAT on locomotion | |
| p-MPPI + 8-OH-DPAT | 10 + 0.375 | i.p. + s.c. | Reduced effect of 8-OH-DPAT on locomotion | |
| Hindlimb Abduction | 8-OH-DPAT | 0.375 | s.c. | Induction of hindlimb abduction |
| p-MPPI + 8-OH-DPAT | 5 + 0.375 | i.p. + s.c. | Partial or complete antagonism | |
| p-MPPI + 8-OH-DPAT | 10 + 0.375 | i.p. + s.c. | Partial or complete antagonism | |
| Flat Body Posture | 8-OH-DPAT | 0.375 | s.c. | Induction of flat body posture |
| p-MPPI + 8-OH-DPAT | 5 + 0.375 | i.p. + s.c. | Partial or complete antagonism | |
| p-MPPI + 8-OH-DPAT | 10 + 0.375 | i.p. + s.c. | Partial or complete antagonism |
s.c. = subcutaneous; i.p. = intraperitoneal
Experimental Protocols
Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water available ad libitum.
-
Drug Preparation: 8-OH-DPAT and p-MPPI are typically dissolved in a suitable vehicle, such as saline.
-
Administration:
-
p-MPPI is administered intraperitoneally (i.p.) 30 minutes prior to the administration of 8-OH-DPAT.
-
8-OH-DPAT is administered subcutaneously (s.c.).
-
Behavioral Assessment
Locomotor activity is assessed using an open field apparatus.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open field arena.
-
Record the total distance traveled, time spent moving, and other relevant parameters for a defined period (e.g., 30 minutes) following drug administration.
-
The arena should be cleaned thoroughly between each animal to eliminate olfactory cues.
-
These behaviors are typically observed and scored by a trained experimenter who is blind to the treatment conditions.
-
Observation Period: Behavioral scoring is conducted at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes) after 8-OH-DPAT administration.
-
Scoring: A semi-quantitative scoring system can be used:
-
Flat Body Posture:
-
0: Normal posture.
-
1: Abdomen partially touching the floor.
-
2: Abdomen completely flat on the floor.
-
-
Hindlimb Abduction:
-
0: Normal hindlimb position.
-
1: Slight abduction of one or both hindlimbs.
-
2: Pronounced abduction of both hindlimbs.
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT1A receptor and the general experimental workflow for studying the antagonist effects of p-MPPI.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow Diagram.
References
A Comparative Guide to p-MPPI Hydrochloride and NAN-190 in 5-HT1A Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used 5-HT1A receptor ligands, p-MPPI hydrochloride and NAN-190, focusing on their performance in key functional assays. The information presented is intended to help researchers select the appropriate pharmacological tool for their specific experimental needs by highlighting the distinct functional profiles and potential off-target activities of each compound.
The 5-HT1A Receptor and Its Signaling Pathways
The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neuromodulation, influencing mood, anxiety, and cognition. Its activation by serotonin or synthetic agonists initiates several downstream signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits released upon G-protein activation can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This combination of effects typically results in neuronal hyperpolarization and reduced neuronal excitability.
Comparative Functional Profile: p-MPPI vs. NAN-190
While both p-MPPI and NAN-190 are classified as 5-HT1A receptor antagonists, their functional profiles are distinct. p-MPPI generally behaves as a "silent" or "neutral" antagonist, effectively blocking the receptor without eliciting an intrinsic response.[1][2] In contrast, NAN-190 exhibits a more complex profile, acting as a competitive antagonist in some functional assays while demonstrating partial agonist properties in others.[3][4] This mixed agonist/antagonist activity is a critical differentiator. Furthermore, NAN-190 possesses significant affinity for α1-adrenoceptors, which can confound experimental results.[5][6]
Data Presentation
The following table summarizes key quantitative data for this compound and NAN-190 from binding and functional assays.
| Parameter | Compound | Value | Assay Type | Species / Tissue | Reference |
| Binding Affinity (Ki) | p-MPPI | ~2.0 nM | Radioligand Binding ([³H]8-OH-DPAT) | Human (HEK293 cells) | [7] |
| NAN-190 | ~1.3 nM (pKi = 8.9) | Radioligand Binding | Rat | [5] | |
| Functional Antagonism (KB) | NAN-190 | 1.9 nM | Adenylyl Cyclase Inhibition | Rat Hippocampus | [3] |
| Functional Activity | p-MPPI | Silent Antagonist | Electrophysiology / Behavior | Cat / Rat | [1][2] |
| NAN-190 | Partial Agonist | Radioligand Binding (GTPγS shift) | Rat Hippocampus | [3] | |
| NAN-190 | Mixed Agonist/Antagonist | In vivo Microdialysis / Behavior | Rat | [4] | |
| Off-Target Affinity (Ki) | NAN-190 | ~1.3 nM (pKi = 8.9) | α1-Adrenoceptor Binding | Not Specified | [5] |
| NAN-190 | ~1.0 nM | α1-Adrenoceptor Binding | Human (recombinant) | [6][8] |
Discussion of Functional Profiles
This compound
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine) is considered a selective and silent 5-HT1A receptor antagonist. In functional studies, it effectively blocks the effects of 5-HT1A agonists like 8-OH-DPAT without demonstrating intrinsic activity of its own.[1][2] For example, it reverses agonist-induced inhibition of serotonergic neuronal firing and blocks agonist-induced behavioral syndromes.[1][2] This profile makes p-MPPI a suitable tool for experiments designed to investigate the consequences of 5-HT1A receptor blockade.
NAN-190
NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) has a more complex pharmacological profile. In assays measuring the inhibition of adenylyl cyclase, NAN-190 acts as a potent competitive antagonist with a KB of 1.9 nM.[3] However, in other contexts, it displays partial agonist properties. Radioligand binding experiments have shown that its binding is sensitive to guanine nucleotides, a characteristic typically associated with agonists.[3] Furthermore, in vivo studies have demonstrated that while it can block postsynaptic 5-HT1A receptors, it can also act as an agonist at presynaptic 5-HT1A autoreceptors to decrease serotonin release.[4]
A critical consideration when using NAN-190 is its high affinity for α1-adrenoceptors, which is comparable to its affinity for the 5-HT1A receptor.[5][6][8] This lack of selectivity means that observed effects may not be solely attributable to 5-HT1A receptor modulation. Indeed, in some functional assays, NAN-190 is a more potent α1-adrenoceptor antagonist than prazosin.[9]
Key Experimental Methodologies
The functional characterization of ligands like p-MPPI and NAN-190 relies on a set of standard in vitro assays.
A. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from a tissue or cell line endogenously or recombinantly expressing 5-HT1A receptors. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 100-200 µg protein/well), a fixed concentration of a 5-HT1A radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635), and assay buffer.
-
Competition: Add serial dilutions of the unlabeled test compound (p-MPPI or NAN-190). For total binding, add vehicle. For non-specific binding, add a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM serotonin).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
B. cAMP Inhibition Assay
Objective: To measure a compound's ability to modulate Gαi/o-mediated signaling by quantifying its effect on adenylyl cyclase activity, typically by measuring the inhibition of forskolin-stimulated cAMP production.
Detailed Protocol:
-
Cell Culture: Plate cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells) in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Antagonist Protocol: To test for antagonist activity, add serial dilutions of the test compound (p-MPPI or NAN-190) and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) along with a fixed concentration of a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[10]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. For competitive antagonists, perform a Schild analysis by measuring agonist dose-response curves in the presence of several fixed concentrations of the antagonist to determine the KB value.
C. [³⁵S]GTPγS Binding Assay
Objective: To directly measure G-protein activation by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. This assay can determine a compound's potency (EC50) and efficacy (Emax) as an agonist or partial agonist.[11]
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT1A receptor and its coupled G-proteins.
-
Assay Setup: In a 96-well plate, combine membranes, assay buffer containing MgCl₂, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS.
-
Agonist Addition: Add serial dilutions of the test compound (p-MPPI or NAN-190). For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all readings. Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values relative to a full agonist like serotonin.
Summary and Conclusion
The choice between this compound and NAN-190 should be guided by the specific research question and a clear understanding of their distinct pharmacological profiles.
-
This compound is the preferred tool for studies requiring a selective, silent 5-HT1A receptor antagonist . Its profile is consistent with a neutral antagonist that blocks receptor function without eliciting an intrinsic response, making it ideal for investigating the physiological or behavioral outcomes of 5-HT1A receptor blockade.
-
NAN-190 has a more complex mixed agonist/antagonist profile . While it acts as an antagonist in some pathways (e.g., adenylyl cyclase), it exhibits partial agonism in others. Crucially, its lack of selectivity due to high affinity for α1-adrenoceptors requires careful consideration.[5][6] Any results obtained using NAN-190 should be interpreted with caution, and appropriate control experiments (e.g., using an α1-adrenoceptor antagonist) may be necessary to dissect the contribution of each target to the observed effect.
References
- 1. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT(1A) receptor antagonist p-MPPI antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Affinity of serotonin receptor antagonists and agonists to recombinant and native alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of p-MPPI Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific pharmacological tool is paramount for the valid interpretation of experimental results. This guide provides a comprehensive comparison of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist, with other commonly used ligands, WAY-100635 and 8-OH-DPAT, to assess its in vivo specificity. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for your research needs.
Executive Summary
This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, demonstrating utility in preclinical models of anxiety and depression.[1] Its in vivo specificity is a critical factor for researchers investigating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide compares the binding profile and in vivo effects of this compound with two other widely used 5-HT1A receptor ligands: WAY-100635, another selective antagonist, and 8-OH-DPAT, a full agonist. While all three compounds exhibit high affinity for the 5-HT1A receptor, their interactions with other neurotransmitter systems vary, influencing their overall in vivo pharmacological profile.
Comparative Binding Affinity
The specificity of a ligand is determined by its binding affinity for its primary target relative to its affinity for other potential off-target receptors. The following table summarizes the binding affinities (Ki, in nM) of this compound, WAY-100635, and 8-OH-DPAT for the 5-HT1A receptor and a panel of other relevant neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | WAY-100635 (Ki, nM) | 8-OH-DPAT (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 0.2 - 2.6 | 0.39 - 1.35[2][3] | ~1.0 |
| 5-HT1B | >1000 | >100 | Weak affinity |
| 5-HT1D | >1000 | >100 | Moderate affinity |
| 5-HT2A | >1000 | >100 | >1000 |
| 5-HT7 | Data not available | Data not available | 466[1] |
| Dopamine Receptors | |||
| D2 | >1000 | 940 (D2L)[2] | >10000 |
| D3 | Data not available | 370[2] | Data not available |
| D4 | Data not available | 3.3 - 16[2][4] | Data not available |
| Adrenergic Receptors | |||
| α1 | >1000 | ~250 (pIC50 = 6.6)[2] | 2800 |
| α2 | >1000 | >100 | Weak affinity |
Interpretation: Both this compound and WAY-100635 demonstrate high and selective affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range and significantly lower affinity for other serotonin, dopamine, and adrenergic receptors. Notably, WAY-100635 also exhibits a high affinity for the D4 dopamine receptor, where it acts as an agonist.[2][4] This off-target activity should be a consideration when interpreting data from studies using WAY-100635. 8-OH-DPAT, while a potent 5-HT1A agonist, also shows some affinity for the 5-HT7 and α1-adrenergic receptors.[1][5]
In Vivo Pharmacological Profile Comparison
The in vivo effects of these compounds are a direct consequence of their receptor binding profiles.
-
This compound: In vivo, this compound acts as a silent antagonist at 5-HT1A receptors.[1] Systemic administration has been shown to produce anxiolytic-like effects in rodents.[6] It effectively blocks the behavioral and physiological effects induced by 5-HT1A agonists like 8-OH-DPAT.[7] Microdialysis studies have shown that local administration of p-MPPI into the dorsal raphe nucleus can modulate serotonin release.[8]
-
WAY-100635: Similar to p-MPPI, WAY-100635 is a silent 5-HT1A antagonist in vivo.[3] It effectively blocks 8-OH-DPAT-induced behavioral changes and alterations in neuronal firing.[3] However, its agonist activity at D4 receptors may contribute to its overall in vivo pharmacological profile, potentially influencing behaviors related to cognition and motivation.[4] In vivo microdialysis studies have demonstrated that WAY-100635 does not alter basal serotonin levels but blocks the decrease in serotonin induced by 8-OH-DPAT.[9]
-
8-OH-DPAT: As a full agonist, 8-OH-DPAT produces a range of in vivo effects characteristic of 5-HT1A receptor activation, including hypothermia, hyperphagia, and a characteristic "serotonin syndrome" at higher doses.[5] Systemic administration of 8-OH-DPAT has been shown to decrease extracellular serotonin levels, likely through activation of somatodendritic 5-HT1A autoreceptors.[10] Its effects on dopamine are more complex, with some studies reporting an increase in dopamine release in the prefrontal cortex.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for key in vivo experiments used to assess the specificity of these compounds.
Radioligand Binding Assay
This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.
-
Test compounds: this compound, WAY-100635, 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound on extracellular serotonin levels in the ventral hippocampus.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Microdialysis probes (e.g., 4 mm membrane length).
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Stereotaxic apparatus.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the ventral hippocampus.
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline serotonin levels.
In Vivo Microdialysis Experimental Flow
In Vivo Electrophysiology
This method is used to record the electrical activity of individual neurons in response to drug administration.
Objective: To determine the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Materials:
-
Anesthetized rat.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
Stereotaxic apparatus.
-
This compound.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Lower a recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.
-
Record the baseline firing rate of the neuron for several minutes.
-
Administer this compound intravenously.
-
Continuously record the firing rate of the neuron to observe any changes induced by the drug.
-
To confirm 5-HT1A receptor-mediated effects, subsequently administer 8-OH-DPAT and observe if p-MPPI blocks its inhibitory effect on neuronal firing.
5-HT1A Receptor Signaling Pathway
Conclusion
This compound is a highly selective 5-HT1A receptor antagonist with a favorable in vivo specificity profile. Its minimal interaction with other tested neurotransmitter receptors makes it a valuable tool for elucidating the specific roles of the 5-HT1A receptor in complex biological systems. While WAY-100635 also offers high selectivity for the 5-HT1A receptor, its potent agonist activity at D4 receptors necessitates careful consideration in experimental design and data interpretation. 8-OH-DPAT remains the gold standard full agonist for studying 5-HT1A receptor function, but its modest affinity for other receptors should be acknowledged. The choice of ligand will ultimately depend on the specific research question and the desired pharmacological action (antagonism vs. agonism). For studies requiring a "clean" and selective blockade of 5-HT1A receptors in vivo, this compound represents an excellent choice.
References
- 1. Drug action at the 5-HT(1A) receptor in vivo: autoreceptor and postsynaptic receptor occupancy examined with PET and [carbonyl-(11)C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sleep and waking following microdialysis perfusion of the selective 5-HT1A receptor antagonist p-MPPI into the dorsal raphe nucleus in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-MPPI Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist used in research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Safety and Disposal Information
This compound is classified as an irritant, causing skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.
| Parameter | Information | Source |
| Hazard Class | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2), Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | [1] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use only outdoors or in a well-ventilated area. Wash thoroughly after handling. | [1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1] |
| Spill Response | Collect in closed and suitable containers for disposal. Ventilate and thoroughly clean the affected area. | [1] |
| Disposal Method | Dispose of contents and container in accordance with local, regional, national, and international regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator is required.
-
Ventilation: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect all solid this compound waste, including residual powder, contaminated gloves, disposable lab coats, and other contaminated materials, into a designated and clearly labeled hazardous waste container.
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and vials that have come into contact with this compound should be placed directly into the designated solid hazardous waste container.
-
Reusable Glassware: To decontaminate reusable glassware, rinse it three times with a suitable solvent (e.g., ethanol or methanol). This rinsate is now considered hazardous waste.
-
-
Liquid Waste (Solvent Rinsate):
-
Collect the solvent rinsate from glassware decontamination in a separate, clearly labeled hazardous waste container.
-
Waste Container Labeling:
-
All waste containers must be sealed and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
A precise description of the contents (e.g., "Solid this compound waste," "this compound in ethanol/methanol rinsate").
-
The approximate quantity of the waste.
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
This area should be away from heat, ignition sources, and incompatible materials.
Final Disposal:
-
The ultimate disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-MPPI Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of p-MPPI hydrochloride, a selective 5-HT1A receptor antagonist. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize exposure and safeguard laboratory personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after operations are complete and the area is decontaminated.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs.[2][3] |
| Body Protection | Disposable gown | Polyethylene-coated polypropylene or other laminate materials resistant to chemical permeation.[3] Should be solid-front with tight-fitting cuffs. |
| Eye & Face Protection | Safety goggles and face shield | Goggles should be worn to protect the eyes, with a face shield for added protection against splashes.[3][4] |
| Respiratory Protection | Respirator | An appropriate respirator should be used, especially when handling the powder form, to prevent inhalation.[1] |
| Foot Protection | Disposable shoe covers | To be worn in the designated handling area to prevent the spread of contamination. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and operational.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.[5]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize inhalation risk. Use appropriate tools to handle the substance and avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within the designated and controlled environment.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[5]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[6]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.[6]
-
Ensure containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound."[6]
3. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for collection.[6][7]
Quantitative Safety Data
| Parameter | Value | Source |
| NIOSH Recommended Exposure Limit (REL) | 5 mg/m³ (10-hour TWA) | [8] |
| ACGIH Threshold Limit Value (TLV) | 5 mg/m³ (8-hour TWA) | [8] |
TWA: Time-Weighted Average
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. afd.calpoly.edu [afd.calpoly.edu]
- 2. SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. acs.org [acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Standard Operating Procedures for Laboratories | Juniata College [juniata.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
